VD3-d6
Description
Propriétés
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/b22-12+,23-13-/t21-,24+,25-,26+,27-/m1/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXJUFSXHHAJI-HCXPDEKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735355 | |
| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118584-54-6 | |
| Record name | (3S,5Z,7E)-(26,26,26,27,27,27-~2~H_6_)-9,10-Secocholesta-5,7,10-trien-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling VD3-d6: A Technical Guide for Researchers
An In-depth Exploration of Deuterated Vitamin D3 and its Pivotal Role in Vitamin D Analysis
Vitamin D3-d6 (VD3-d6), a stable isotope-labeled form of Vitamin D3, has emerged as an indispensable tool in the precise quantification of Vitamin D and its metabolites in various biological matrices. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its use as an internal standard in mass spectrometry-based assays. This document is intended for researchers, scientists, and drug development professionals engaged in Vitamin D research and analysis.
Core Chemical Properties of this compound
This compound, also known as Vitamin D3-26,26,26,27,27,27-d6 or Cholecalciferol-d6, is chemically identical to Vitamin D3, with the exception of six hydrogen atoms on the side chain being replaced by deuterium atoms.[1] This isotopic labeling minimally alters the molecule's biological activity while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry.[1]
| Property | Value | Source |
| Chemical Formula | C₂₇H₃₈D₆O | [1] |
| Molecular Weight | 390.68 g/mol | [1] |
| Monoisotopic Mass | 390.3775 g/mol | N/A |
| CAS Number | 118584-54-6 | [2] |
| Appearance | White solid/Fine colorless crystals | [3][4] |
| Melting Point | 83-86 °C (for Vitamin D3) | [5][6] |
| Boiling Point | 451.27°C (rough estimate for Vitamin D3) | [6] |
| Solubility | Practically insoluble in water; freely soluble in ethanol, DMSO, and dimethylformamide. Soluble in fatty oils. | [5][7][8][9] |
| Storage Conditions | Store at -20°C to -80°C, protected from light.[2][10] Unstable in solution; freshly prepared solutions are recommended.[10] | N/A |
| Stability | Sensitive to air, heat, and light.[5] | N/A |
Synthesis of this compound: A Methodological Overview
The synthesis of this compound typically involves the introduction of deuterium atoms at the C26 and C27 positions of the Vitamin D3 side chain. A common and effective method utilizes a Grignard reaction with a deuterated reagent.
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is a generalized representation based on synthetic strategies for deuterated Vitamin D metabolites.[11][12]
Materials:
-
A suitable Vitamin D precursor with a ketone or ester group at the C25 position (e.g., 25-keto-27-nor-vitamin D derivative).
-
Deuterated methylmagnesium bromide (CD₃MgBr) solution in a suitable solvent (e.g., THF).
-
Anhydrous solvents (e.g., THF, diethyl ether).
-
Reagents for work-up and purification (e.g., saturated ammonium chloride solution, organic solvents for extraction, silica gel for chromatography).
Procedure:
-
Preparation of the Reaction: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the Vitamin D precursor in an anhydrous solvent.
-
Grignard Reaction: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and slowly add the deuterated methylmagnesium bromide solution.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature. Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC or LC-MS).
-
Quenching the Reaction: Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain pure this compound.
Diagram of the generalized synthesis workflow:
Caption: Generalized workflow for the synthesis of this compound.
Application in Quantitative Analysis: The Gold Standard Internal Standard
The primary and most critical application of this compound is as an internal standard in the quantification of Vitamin D3 and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][13][14] The use of a stable isotope-labeled internal standard is crucial for correcting for variations in sample preparation, injection volume, and ionization efficiency, thereby ensuring high accuracy and precision in the analytical results.[15]
Experimental Protocol: Quantification of Vitamin D3 in Human Serum using this compound by LC-MS/MS
This protocol outlines a general procedure for the analysis of Vitamin D3 in human serum.
Materials:
-
Human serum samples, calibrators, and quality control samples.
-
This compound internal standard solution of a known concentration.
-
Protein precipitation solvent (e.g., acetonitrile or methanol).
-
Extraction solvent (e.g., hexane or methyl tert-butyl ether).
-
LC-MS/MS system with a suitable column (e.g., C18).
-
Mobile phases (e.g., water with formic acid and methanol with formic acid).
Procedure:
-
Sample Preparation:
-
To a known volume of serum, add the this compound internal standard solution.
-
Perform protein precipitation by adding a protein precipitation solvent and vortexing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Perform liquid-liquid extraction of the supernatant with an extraction solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Separate the analyte (Vitamin D3) from other matrix components using a suitable chromatographic gradient.
-
Detect and quantify Vitamin D3 and this compound using multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using the peak area ratios of the calibrators.
-
Determine the concentration of Vitamin D3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram of the analytical workflow:
Caption: Workflow for quantifying Vitamin D3 using this compound.
Vitamin D Signaling Pathway
This compound, being biologically similar to Vitamin D3, is expected to follow the same metabolic and signaling pathways. Vitamin D3 itself is biologically inactive and requires two hydroxylation steps to become the active hormone, 1,25-dihydroxyvitamin D3 (Calcitriol). This active form then binds to the Vitamin D receptor (VDR) to regulate gene expression.
Diagram of the Vitamin D metabolic and signaling pathway:
Caption: Vitamin D metabolic and signaling pathway.
Conclusion
This compound is a vital tool for researchers in the field of Vitamin D analysis. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard make it indispensable for accurate and precise quantification of Vitamin D3 and its metabolites using LC-MS/MS. The methodologies outlined in this guide provide a framework for the synthesis and application of this compound in a research setting, empowering scientists to conduct high-quality studies on the role of Vitamin D in health and disease.
References
- 1. sussex-research.com [sussex-research.com]
- 2. This compound | 118584-54-6 [chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. Vitamin D3 | C27H44O | CID 5280795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vitamin D3 | 67-97-0 [chemicalbook.com]
- 6. 67-97-0 CAS MSDS (Vitamin D3) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. che.zju.edu.cn [che.zju.edu.cn]
- 10. 3-epi-25-Hydroxy Vitamin D3-d6 | C27H44O2 | CID 71749418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. shimadzu.co.kr [shimadzu.co.kr]
The Synthesis and Application of Deuterated Vitamin D3 (VD3-d6): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of deuterated vitamin D3 (VD3-d6) and its critical role in isotopic labeling for research and drug development. Particular focus is placed on its application as an internal standard in mass spectrometry-based bioanalysis. This document details the synthetic methodologies, experimental protocols for its use, and the biological pathways of its non-deuterated counterpart.
Introduction to Deuterated Vitamin D3 (this compound)
Vitamin D3 (cholecalciferol) is a crucial prohormone primarily synthesized in the skin upon exposure to ultraviolet B (UVB) radiation and is essential for calcium homeostasis and bone metabolism.[1] Its biologically active form, 1α,25-dihydroxyvitamin D3 (calcitriol), modulates gene expression by binding to the vitamin D receptor (VDR).[2][3]
Isotopically labeled analogs of vitamin D3, such as this compound, are indispensable tools in pharmaceutical research and clinical diagnostics.[4] The incorporation of deuterium atoms results in a molecule that is chemically and physically almost identical to the endogenous compound but has a higher mass.[4] This mass difference allows for its use as an ideal internal standard in quantitative mass spectrometry assays, a technique known as isotope dilution mass spectrometry.[5] This approach provides high accuracy and precision by correcting for sample preparation losses and matrix effects.[5][6] this compound is particularly valuable for the accurate quantification of vitamin D levels in various biological matrices, which is crucial for studying its metabolism, pharmacokinetics, and role in disease.[4][7]
Synthesis of Deuterated Vitamin D3 (this compound)
The synthesis of deuterated vitamin D metabolites can be achieved through various strategies, often involving the introduction of deuterium atoms at stable positions within the molecule. A versatile and widely adopted method involves the synthesis of a deuterated A-ring synthon, which is then coupled with a suitable CD-ring fragment.[8][9] This approach is advantageous as labeling on the A-ring is less susceptible to loss during metabolic processes that typically occur on the side chain.[8]
General Synthetic Strategy
A common route for synthesizing deuterated vitamin D analogs involves a convergent synthesis approach. This strategy relies on the preparation of two key building blocks: a deuterated A-ring precursor and a CD-ring moiety. These fragments are then coupled to construct the final vitamin D structure.
A representative synthetic scheme for a deuterated Vitamin D metabolite is outlined below. While this specific example from Nagata et al. (2022) focuses on deuterated 25-hydroxyvitamin D3 (25(OH)D3-d3), the principles can be adapted for the synthesis of this compound by utilizing the appropriate non-hydroxylated CD-ring precursor.[8]
Key Synthetic Steps:
-
Preparation of a Deuterated A-ring Synthon: This is a critical step where deuterium atoms are incorporated into the A-ring of the vitamin D structure.
-
Synthesis of the CD-ring Fragment: The C- and D-rings, along with the side chain, are synthesized separately.
-
Coupling Reaction: The deuterated A-ring and the CD-ring fragment are joined, typically through a palladium-catalyzed coupling reaction, such as the Wittig-Horner or Suzuki coupling.[8][10]
-
Deprotection and Purification: Protective groups used during the synthesis are removed, and the final product is purified using techniques like high-performance liquid chromatography (HPLC).[11]
Experimental Protocol: Convergent Synthesis of a Deuterated Vitamin D3 Analog
The following protocol is a generalized procedure based on the synthesis of deuterated vitamin D metabolites as described by Nagata et al. (2022).[8]
Materials:
-
Deuterated A-ring enyne synthon (e.g., 13-d3 as described in the reference)
-
CD-ring bromoolefin fragment (e.g., 17 as described in the reference)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., triethylamine)
-
Solvents (e.g., tetrahydrofuran, ethyl acetate, hexane)
-
Deprotection reagents (e.g., tetra-n-butylammonium fluoride)
-
Silica gel for column chromatography
-
HPLC system for purification
Procedure:
-
Coupling of A-ring and CD-ring Fragments:
-
Dissolve the deuterated A-ring enyne synthon and the CD-ring bromoolefin fragment in an appropriate solvent such as tetrahydrofuran.
-
Add the palladium catalyst and a base (e.g., triethylamine).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
-
Deprotection:
-
After completion of the coupling reaction, cool the mixture to room temperature.
-
Add a deprotection reagent, such as tetra-n-butylammonium fluoride, to remove any silyl protecting groups.
-
Stir the reaction mixture until deprotection is complete (monitored by TLC).
-
-
Work-up and Extraction:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
-
For final purification to obtain the high-purity deuterated vitamin D3 analog, use reverse-phase HPLC.[11]
-
Isotopic Labeling and its Application in Research
The primary application of this compound is as an internal standard for the quantitative analysis of vitamin D and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][12]
Quantitative Analysis using Isotope Dilution Mass Spectrometry
The principle of isotope dilution mass spectrometry involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the beginning of the analytical process.[5] The deuterated standard behaves identically to the endogenous analyte during sample extraction, purification, and ionization in the mass spectrometer.[6] By measuring the ratio of the signal from the endogenous analyte to the signal from the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix-induced signal suppression or enhancement.[5][6]
Experimental Protocol: Quantification of 25-Hydroxyvitamin D3 in Human Serum using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a typical procedure for the analysis of 25-hydroxyvitamin D3 in human serum using a deuterated internal standard.[4][6]
Materials:
-
Human serum samples
-
Deuterated 25-hydroxyvitamin D3 internal standard solution (e.g., d6-25(OH)D3) in methanol
-
Acetonitrile
-
Zinc sulfate solution (for protein precipitation)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Pipette a known volume of serum (e.g., 200 µL) into a microcentrifuge tube.
-
Add a precise amount of the deuterated internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile and zinc sulfate solution, and vortex thoroughly.[6]
-
Centrifuge to pellet the precipitated proteins.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent (e.g., methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable HPLC column (e.g., C18).
-
Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode on the tandem mass spectrometer.
-
Data Presentation: Quantitative Parameters
The following tables summarize typical parameters for the LC-MS/MS analysis of vitamin D metabolites using a deuterated internal standard.
Table 1: Typical LC-MS/MS Parameters for 25-Hydroxyvitamin D3 Analysis [6]
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d6-25-hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | 401.3 | 407.5 |
| Product Ion (m/z) | 383.3 | 389.5 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
Table 2: Example Calibration Curve Concentrations [6]
| Calibration Level | Analyte Concentration (ng/mL) | Internal Standard Concentration (ng/mL) |
| 1 | 2.5 | 50 |
| 2 | 5.0 | 50 |
| 3 | 10.0 | 50 |
| 4 | 25.0 | 50 |
| 5 | 50.0 | 50 |
| 6 | 100.0 | 50 |
| 7 | 200.0 | 50 |
Vitamin D Signaling and Metabolism
Understanding the biological pathways of vitamin D is essential for interpreting data from studies using deuterated analogs.
Vitamin D Metabolism
Vitamin D3, whether from cutaneous synthesis or dietary intake, is biologically inert and requires two hydroxylation steps to become active.[1][13] The first hydroxylation occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form.[1][9] The second hydroxylation occurs primarily in the kidneys, where 25(OH)D3 is converted to the active hormone, 1α,25-dihydroxyvitamin D3 (calcitriol).[9][14]
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. listarfish.it [listarfish.it]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. endotherm-lsm.com [endotherm-lsm.com]
- 11. Simultaneous Synthesis of Vitamins D2, D4, D5, D6, and D7 from Commercially Available Phytosterol, β-Sitosterol, and Identification of Each Vitamin D by HSQC NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
The Role of Deuterium-Labeled Vitamin D3 (VD3-d6) in Advancing Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of deuterium-labeled Vitamin D3 (VD3-d6) in elucidating the complexities of vitamin D metabolism. By leveraging the unique properties of stable isotope labeling, researchers can trace the metabolic fate of vitamin D3 with high precision, leading to a deeper understanding of its pharmacokinetics, pathway dynamics, and the factors influencing its bioavailability. This guide details the experimental protocols, data analysis, and visualization techniques essential for employing this compound in cutting-edge metabolic research.
Introduction to this compound in Vitamin D Research
Vitamin D metabolism is a complex process involving multiple enzymatic conversions in various tissues, ultimately leading to the biologically active form, 1α,25-dihydroxyvitamin D3, and other metabolites. Traditional methods for studying this pathway often face challenges in distinguishing between endogenous and exogenously administered vitamin D, as well as in accurately quantifying the flux through different metabolic routes.
Deuterium-labeled vitamin D3 (this compound), a stable isotope-labeled analog of vitamin D3, serves as a powerful tool to overcome these limitations. Its slightly higher mass, due to the replacement of six hydrogen atoms with deuterium, allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS). This property makes this compound an ideal tracer for in vivo and in vitro studies, enabling precise tracking of its absorption, distribution, metabolism, and excretion (ADME). Furthermore, this compound is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of vitamin D and its metabolites in biological samples.
Quantitative Analysis of Vitamin D Metabolism using this compound
The use of this compound as a tracer allows for the direct comparison of its metabolic fate to that of endogenous or co-administered unlabeled vitamin D3. This approach provides valuable insights into the kinetics of vitamin D metabolism.
Table 1: Pharmacokinetic Parameters of Deuterated Vitamin D3 and its Metabolites
| Parameter | d3-Vitamin D3 | d3-25-hydroxyvitamin D3 | Unlabeled 25-hydroxyvitamin D3 | Reference |
| Time to Maximum Concentration (Tmax) | ~8 hours | ~7 days | Not Applicable | |
| Half-life (t1/2) | Not typically measured | ~2-3 weeks | ~2-3 weeks | |
| Area Under the Curve (AUC) | Varies with dose | Varies with dose and individual | Not Applicable |
Note: The data presented are representative values and can vary based on the study population, dosage, and analytical methods used.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of metabolic studies using this compound. The following sections outline key experimental protocols.
In Vivo Administration and Sample Collection
Objective: To study the pharmacokinetics and metabolism of this compound in a biological system.
Materials:
-
Deuterium-labeled Vitamin D3 (this compound) solution (pharmaceutical grade)
-
Vehicle for administration (e.g., oil, ethanol)
-
Blood collection tubes (e.g., EDTA or serum separator tubes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Subject Recruitment and Baseline Sampling: Recruit subjects and collect baseline blood samples to determine endogenous vitamin D levels.
-
This compound Administration: Administer a single oral or intravenous dose of this compound. The dosage should be sufficient to be detected above the natural isotopic background but not so high as to perturb the natural vitamin D metabolism.
-
Timed Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and then weekly for several weeks) to capture the absorption, distribution, and elimination phases of this compound and its metabolites.
-
Sample Processing: Separate plasma or serum from the blood samples by centrifugation.
-
Storage: Store the plasma or serum samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
Objective: To extract vitamin D metabolites from serum or plasma for accurate quantification.
Materials:
-
Serum/plasma samples
-
Internal standard solution (e.g., d3-25-hydroxyvitamin D3)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Hexane or other organic solvent for liquid-liquid extraction (LLE)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Protocol: Solid-Phase Extraction (SPE)
-
Protein Precipitation: To 100 µL of serum, add 200 µL of ACN containing the internal standard. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of MeOH followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a water/MeOH mixture (e.g., 50:50 v/v) to remove polar interferences.
-
Elution: Elute the vitamin D metabolites with 1 mL of MeOH or another suitable organic solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify this compound and its metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source
Typical LC-MS/MS Parameters:
-
Column: C18 reversed-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically used to separate the different vitamin D metabolites.
-
Ionization Mode: Positive ion mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Table 2: Example MRM Transitions for Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Vitamin D3 | 385.3 | 259.2 |
| This compound | 391.3 | 265.2 |
| 25-hydroxyvitamin D3 | 401.3 | 383.3 |
| d6-25-hydroxyvitamin D3 | 407.3 | 389.3 |
| 1α,25-dihydroxyvitamin D3 | 419.3 | 401.3 |
Visualization of Pathways and Workflows
Visualizing the complex metabolic pathways and experimental workflows is crucial for understanding and communicating the research. Graphviz (DOT language) is a powerful tool for creating these diagrams.
Vitamin D Metabolic Pathway
This diagram illustrates the major steps in the conversion of Vitamin D3 to its active form and subsequent catabolism.
Caption: The metabolic pathway of Vitamin D3, from synthesis in the skin and dietary intake to its activation and catabolism.
Experimental Workflow for a this compound Tracer Study
This diagram outlines the key steps involved in a typical clinical research study using this compound as a tracer.
Caption: A generalized experimental workflow for a vitamin D metabolic study using a this compound tracer.
Conclusion
The application of deuterium-labeled Vitamin D3 (this compound) has revolutionized the study of vitamin D metabolism. As a tracer, it provides unparalleled precision in tracking the intricate pathways of vitamin D absorption, activation, and catabolism. The detailed protocols and analytical methods outlined in this guide provide a robust framework for researchers to design and execute insightful metabolic studies. The continued use of stable isotope tracers like this compound will undoubtedly lead to further breakthroughs in our understanding of vitamin D's role in health and disease, paving the way for improved diagnostic and therapeutic strategies.
Navigating the Analytical Landscape of Deuterated Vitamin D3: A Technical Guide to its Certificate of Analysis and Purity
For researchers, scientists, and drug development professionals, understanding the purity and analytical profile of isotopically labeled compounds is paramount for data integrity and experimental success. This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity specifications for Vitamin D3-d6 (VD3-d6), a crucial internal standard in various analytical applications.
This compound, also known as Cholecalciferol-d6 or Vitamin D3 (26,26,26,27,27,27-d6), is a deuterated form of Vitamin D3.[1][2] This stable isotope-labeled compound is instrumental in metabolic studies, pharmacokinetic research, and as an internal standard for the precise quantification of Vitamin D3 and its metabolites in biological matrices such as human serum.[3][4][5] Its utility spans advanced analytical techniques including Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Core Specifications and Data Presentation
A thorough Certificate of Analysis for this compound provides critical data on its identity, purity, and quality. The following tables summarize the key quantitative data typically presented, compiled from various supplier specifications.
Table 1: Chemical and Physical Properties
| Parameter | Specification |
| Chemical Name | (1S,3Z)-3-{2-[(1R,3aS,4E,7aR)-7a-methyl-1-[(2R)-6-(²H₃)methyl(7,7,7-²H₃)heptan-2-yl]-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexan-1-ol[5] |
| Synonyms | Cholecalciferol-d6, Colecalciferol-d6, Vitamin D3 (26,26,26,27,27,27-d6)[1][2] |
| CAS Number | 118584-54-6[1][2][5][6] |
| Molecular Formula | C₂₇H₃₈D₆O[1][6][7] |
| Molecular Weight | ~390.67 g/mol [2][5][7] |
| Appearance | White to light yellow solid powder[2] |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification Range |
| Chemical Purity | HPLC | >90% - ≥98%[1][5][6] |
| HPLC | 99.45%[3][7] | |
| Isotopic Enrichment | Mass Spectrometry | >95%[1] |
| Structural Confirmation | ¹H-NMR, Mass Spec | Conforms to structure[6] |
Table 3: Storage and Handling
| Condition | Recommendation |
| Long-term Storage | -20°C, protected from light, in a well-closed container.[1][2][8] |
| Shipping | Often on dry ice.[1] |
| Solution Stability | Unstable in solution; freshly prepared solutions are recommended.[2][8] |
Experimental Protocols
The determination of purity and identity for this compound relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in a typical CoA.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
-
Objective: To determine the percentage purity of the compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Mobile Phase: A suitable mixture of organic solvents (e.g., methanol, acetonitrile) and water, often with additives to improve peak shape.
-
Column: A reverse-phase C18 column is typically used.
-
Detection: UV detection at the wavelength of maximum absorbance for Vitamin D3.
-
Procedure:
-
A standard solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol).
-
The sample is injected into the HPLC system.
-
The chromatogram is recorded, and the area of the main peak corresponding to this compound is measured.
-
Purity is calculated as the ratio of the main peak area to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS) for Structural Confirmation and Isotopic Enrichment
-
Objective: To confirm the molecular weight of the compound and determine the degree of deuterium incorporation.
-
Instrumentation: A mass spectrometer, often coupled with a chromatography system (LC-MS or GC-MS).
-
Ionization Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS.[9]
-
Procedure:
-
The sample is introduced into the mass spectrometer.
-
The instrument measures the mass-to-charge ratio (m/z) of the resulting ions.
-
The molecular ion peak corresponding to the deuterated compound is identified to confirm the molecular weight.
-
The relative intensities of the isotopic peaks are analyzed to calculate the isotopic enrichment.
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
-
Instrumentation: A high-resolution NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d).
-
Procedure:
-
The this compound sample is dissolved in the deuterated solvent.
-
The NMR spectrum is acquired.
-
The chemical shifts, integration, and coupling patterns of the proton signals are analyzed and compared to the expected structure of Vitamin D3 to confirm its identity. The absence of signals at the deuterated positions further confirms the labeling.
-
Mandatory Visualizations
To further elucidate the analytical workflow and the role of this compound, the following diagrams are provided.
References
- 1. sussex-research.com [sussex-research.com]
- 2. This compound | 118584-54-6 [chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. biocompare.com [biocompare.com]
- 8. invivochem.net [invivochem.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Commercial Vitamin D3-d6: Sourcing and Application for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Vitamin D3-d6 (VD3-d6), a critical tool for researchers in various fields, including endocrinology, pharmacology, and clinical diagnostics. This guide details commercial suppliers, quantitative specifications, and experimental applications, with a focus on its use as an internal standard in mass spectrometry-based assays.
Introduction to Vitamin D3-d6
Vitamin D3-d6, or deuterated cholecalciferol, is a stable isotope-labeled form of Vitamin D3 where six hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a molecule that is chemically identical to its endogenous counterpart but has a higher molecular weight. This key difference allows for its distinction in mass spectrometry analysis, making it an invaluable internal standard for the accurate quantification of Vitamin D3 and its metabolites in biological matrices.[1][2] Its use helps to correct for variability in sample preparation and instrument response, ensuring high precision and accuracy in experimental results.
Commercial Suppliers of Vitamin D3-d6
A variety of commercial suppliers offer this compound for research purposes. The choice of supplier often depends on factors such as purity, isotopic enrichment, available formulations, price, and the level of documentation provided. Below is a comparative summary of offerings from prominent suppliers.
| Supplier | Product Name/Catalog No. | Purity | Isotopic Enrichment | Formulation | Storage |
| MedChemExpress | This compound (HY-15331)[3] | 99.45%[3] | Not specified | Solid | -80°C, protect from light, stored under nitrogen[4] |
| Sussex Research Laboratories Inc. | Vitamin D3-d6 (CHE012)[5] | >95% (HPLC)[5] | >95%[5] | Solid | -20°C[5] |
| Xcess Biosciences | This compound[6] | ≥98%[6] | Not specified | Solid Powder | Dry, dark and at -20°C for 1 year[6] |
| TargetMol | This compound (T13291)[7] | Not specified | Not specified | Solid | Not specified |
| Cerilliant (MilliporeSigma) | D6-25-Hydroxyvitamin D3 solution (H-074-1ML)[8] | Certified Reference Material | Not specified | 50 µg/mL in Ethanol[8] | −70°C |
| IsoSciences | Vitamin D3-[d6] (Solution) (S15008-1.0)[9] | ≥98% | ≥95% | 1 mg/mL solution[9] | Not specified |
| Toronto Research Chemicals (LGC Standards) | Vitamin D3-d6 (TRC-V676049-5MG)[10] | Not specified | Not specified | Solid | Not specified |
Experimental Protocols: Quantification of Vitamin D Metabolites using this compound
The primary application of this compound is as an internal standard for the quantification of Vitamin D metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a detailed protocol adapted from established methodologies.[11][12][13]
Materials and Reagents
-
Biological matrix (e.g., human serum, plasma)
-
This compound internal standard solution (concentration to be optimized based on the expected analyte levels)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Water (LC-MS grade)
-
Formic Acid (FA)
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization (optional, but enhances sensitivity)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
-
Aliquoting and Spiking: To 100 µL of the biological sample (serum or plasma), add a known amount of the this compound internal standard solution. The amount should be consistent across all samples, calibrators, and quality controls.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile to each sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of a methanol/water solution (e.g., 50:50 v/v) to remove polar interferences.
-
Elute the analytes and the internal standard with 1 mL of methanol.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution (and Derivatization):
-
If not derivatizing, reconstitute the dried extract in 100 µL of the mobile phase starting condition.
-
For derivatization with PTAD (to improve ionization efficiency), reconstitute the dried extract in a solution of PTAD in a suitable solvent (e.g., acetonitrile) and incubate as required. Then, proceed to the next step.
-
-
Final Preparation: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B) is commonly employed.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both the analyte (e.g., 25-hydroxyvitamin D3) and the this compound internal standard need to be optimized for the instrument being used.
Visualizing Key Concepts and Workflows
To further aid in the understanding of this compound application and the context of its use, the following diagrams have been generated.
Caption: The metabolic activation pathway of Vitamin D3.
Caption: A typical experimental workflow for quantifying Vitamin D metabolites.
Caption: Logical workflow for selecting a suitable this compound supplier.
Conclusion
This compound is an essential tool for researchers requiring accurate and precise quantification of Vitamin D3 and its metabolites. The selection of a commercial supplier should be based on a careful evaluation of product specifications, documentation, and cost-effectiveness. The experimental protocol provided in this guide offers a robust starting point for the development of quantitative assays. By leveraging the information and workflows presented, researchers and drug development professionals can confidently source and utilize this compound to advance their scientific endeavors.
References
- 1. Tips for Selecting Reputable Reagent Vendors | Lab Manager [labmanager.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biocompare.com [biocompare.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sussex-research.com [sussex-research.com]
- 6. xcessbio.com [xcessbio.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. CERILLIANT D6-25-Hydroxyvitamin D3 (26,26,26,27,27,27-D6) Solution, 50 | Fisher Scientific [fishersci.com]
- 9. lifesciences.entegris.com [lifesciences.entegris.com]
- 10. Vitamin D3-d6 | TRC-V676049-5MG | LGC Standards [lgcstandards.com]
- 11. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating the Stability of Deuterated Vitamin D3 (VD3-d6): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for deuterated Vitamin D3 (VD3-d6). As a critical internal standard for mass spectrometry-based quantification of vitamin D and its metabolites, understanding the stability profile of this compound is paramount for ensuring accurate and reproducible analytical results in research and clinical settings. This document outlines the factors influencing its degradation, recommended handling procedures, and detailed experimental protocols for stability assessment.
Introduction to this compound
Deuterated Vitamin D3 (this compound) is a stable isotope-labeled form of Vitamin D3 (cholecalciferol), where six hydrogen atoms on the terminal carbons of the side chain (C26 and C27) are replaced with deuterium.[1][2] This isotopic labeling results in a mass shift that allows for its differentiation from the endogenous, non-labeled Vitamin D3 in biological samples using mass spectrometry.[3] Its chemical and physical properties are nearly identical to the unlabeled form, ensuring it behaves similarly during sample extraction, chromatography, and ionization, making it an ideal internal standard for quantitative analysis.[3]
Applications of this compound:
-
Internal Standard: Primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to accurately quantify Vitamin D3 and its metabolites (e.g., 25-hydroxyvitamin D3) in biological matrices such as serum and plasma.[1][4][5]
-
Metabolic Studies: Employed as a tracer in metabolic and pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Vitamin D3.[1][2]
Factors Affecting this compound Stability
The stability of this compound is analogous to that of Vitamin D3 and is influenced by several environmental factors. Understanding these factors is crucial for minimizing degradation and ensuring the integrity of the standard.
-
Temperature: Elevated temperatures accelerate the degradation of Vitamin D3.[6][7] The primary thermal degradation pathway involves the reversible isomerization of cholecalciferol to pre-vitamin D3.[8]
-
Light: Exposure to light, particularly in the UV spectrum, can lead to photochemical degradation. This process can result in the formation of various inactive isomers, including tachysterol, lumisterol, and isotachysterol.[6][7]
-
Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the Vitamin D3 molecule, resulting in a loss of potency.[6][9]
-
pH: Vitamin D3 is susceptible to degradation in acidic conditions. It is most stable in a pH range above 5.[6][10] In low pH environments, it can isomerize to products like isotachysterol.[7][8]
-
Metal Ions: The presence of certain metal ions, such as ferrous (Fe²⁺) and cupric (Cu²⁺) ions, can catalyze the degradation of Vitamin D3 in aqueous solutions.[6][10]
Recommended Storage and Handling
To maintain the integrity and ensure the long-term stability of this compound, the following storage and handling conditions are recommended:
Solid Form (Neat Compound)
The solid, crystalline form of this compound is relatively stable if stored correctly.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for long-term storage (up to 3 years).[11] 4°C for shorter-term storage (up to 2 years).[11] | Minimizes thermal degradation and isomerization. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[11][12] | Protects from atmospheric oxygen and moisture. |
| Light | Protect from light by storing in an amber vial or a light-blocking container.[9][11][13] | Prevents photochemical degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents, reducing agents, strong acids, and strong bases.[9][12] | Prevents chemical reactions that could degrade the compound. |
In Solution
This compound is significantly less stable in solution compared to its solid form. Therefore, it is highly recommended to prepare solutions freshly before use.[11][14]
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, peroxide-free solvents such as ethanol, methanol, or acetonitrile. | Ensures the solvent does not contribute to the degradation of this compound. |
| Temperature | For short-term storage, solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[11] | Low temperatures slow down degradation kinetics in solution. |
| Light | Store solutions in amber, tightly sealed vials to protect from light. | Prevents photochemical degradation in solution. |
| Preparation | Prepare working solutions by diluting a freshly prepared stock solution. Avoid repeated freeze-thaw cycles. | Minimizes the impact of temperature fluctuations and ensures concentration accuracy. |
Degradation Pathways
The degradation of this compound, similar to Vitamin D3, primarily proceeds through isomerization and oxidation. The deuterium labeling on the side chain is not expected to significantly alter these degradation pathways.
Caption: Simplified degradation pathways of this compound, highlighting key environmental factors.
Experimental Protocols for Stability Testing
A stability-indicating analytical method is essential to separate the intact this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS are the methods of choice.[6]
Forced Degradation (Stress Testing) Protocol
This protocol is designed to accelerate the degradation of this compound to identify potential degradation products and pathways.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound standard
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Amber HPLC vials
-
HPLC-UV or LC-MS/MS system with a suitable C18 column
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to direct sunlight or a photostability chamber for 48 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
Dilute the stressed samples to an appropriate concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.
-
Compare the chromatograms of the stressed samples with that of a non-stressed control sample to identify degradation peaks.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sussex-research.com [sussex-research.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempoint.com [chempoint.com]
- 10. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. invivochem.net [invivochem.net]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
- 14. This compound | 118584-54-6 [chemicalbook.com]
The Gold Standard: Leveraging VD3-d6 as an Internal Standard for Accurate Vitamin D Quantification
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly in the quantification of vitamin D and its metabolites, achieving accuracy and precision is paramount. This technical guide delves into the core principles and practical applications of using deuterated vitamin D3 (VD3-d6) as an internal standard in mass spectrometry-based methods. The use of stable isotope-labeled internal standards (SIL-ISs) like this compound has become the gold standard, offering unparalleled reliability in clinical and research settings.
Core Principle: The Advantage of Isotopic Analogs
The fundamental principle behind using this compound as an internal standard lies in its near-identical physicochemical properties to the endogenous analyte, Vitamin D3. This compound is a synthetic version of Vitamin D3 where six hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows it to be distinguished by a mass spectrometer, while its chemical behavior remains virtually identical to the analyte of interest throughout the analytical process.
Stable isotope-labeled internal standards are considered the superior choice in quantitative mass spectrometry for several key reasons:
-
Correction for Sample Preparation Variability: Any loss of analyte during the multi-step sample preparation process, including extraction, will be mirrored by a proportional loss of the internal standard. By calculating the ratio of the analyte to the internal standard, these variations are effectively normalized.
-
Compensation for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with Vitamin D3 and has the same ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.
-
Mitigation of Instrumental Drift: Mass spectrometers can exhibit slight variations in sensitivity over time. As both the analyte and the internal standard are affected equally by these fluctuations, their ratio remains constant, ensuring consistent and reliable data.
Quantitative Data Summary
The use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of Vitamin D and its metabolites yields robust and reproducible quantitative data. The following tables summarize typical performance characteristics from validated methods.
Table 1: Typical LC-MS/MS Method Validation Parameters for 25-Hydroxyvitamin D3 using a Deuterated Internal Standard
| Parameter | Typical Value/Range |
| Linearity Range | 1 - 100 ng/mL[1][2][3] |
| Correlation Coefficient (r²) | ≥ 0.999[4][5] |
| Lower Limit of Quantification (LLOQ) | 1 - 3 ng/mL[3][6] |
| Intra-assay Precision (%CV) | < 10%[1][2] |
| Inter-assay Precision (%CV) | < 10%[1][2] |
| Accuracy (% Recovery) | 90.9 - 111.2%[6] |
Table 2: Example LC-MS/MS Parameters for 25-Hydroxyvitamin D3 and its Deuterated Internal Standard
| Parameter | 25-Hydroxyvitamin D3 (Analyte) | d6-25-Hydroxyvitamin D3 (Internal Standard) |
| Precursor Ion (m/z) | 401.2 | 407.5 |
| Product Ion (m/z) for Quantification | 383.3 | 389.5 |
| Additional Product Ions (m/z) for Confirmation | 365.4, 159.1 | 371.0, 107.0 |
Experimental Protocols
The following section outlines a typical experimental workflow for the quantification of 25-hydroxyvitamin D3 in human serum using this compound as an internal standard.
Protocol 1: Sample Preparation
-
Sample Collection: Collect whole blood in a serum separator tube and allow it to clot. Centrifuge to separate the serum.
-
Internal Standard Spiking: To 500 µL of serum, add a known amount of this compound internal standard solution (e.g., 100 µL). Vortex briefly to mix.
-
Protein Precipitation: Add 400 µL of methanol and vortex for 1 minute to precipitate proteins. Incubate at room temperature for 10 minutes.
-
Liquid-Liquid Extraction (LLE): Add 1000 µL of an ethyl acetate:n-hexane (1:1, v/v) mixture. Vortex for 10 minutes, followed by centrifugation at 15,000 rpm for 15 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A and gradually increases the percentage of mobile phase B to elute the analytes.
-
Flow Rate: A flow rate of 0.4 mL/min is often employed.[7]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard (as detailed in Table 2).
-
Mandatory Visualizations
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D3, from its synthesis in the skin to its conversion into the active form, 1,25-dihydroxyvitamin D3.
Experimental Workflow for Vitamin D Analysis
This diagram outlines the logical steps involved in a typical quantitative analysis of Vitamin D using this compound as an internal standard.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. pafmj.org [pafmj.org]
- 5. ymerdigital.com [ymerdigital.com]
- 6. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Deuterated Vitamin D3 (VD3-d6) in Preclinical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterated Vitamin D3 (VD3-d6) in preclinical research. It covers the core principles of its use, detailed experimental protocols, and data presentation to support researchers in pharmacology, endocrinology, and drug development.
Introduction: The Role of Deuterated Standards in Vitamin D Research
Vitamin D3, or cholecalciferol, is a prohormone that plays a critical role in calcium homeostasis, bone metabolism, and a variety of other physiological processes. Its biological activity is dependent on its conversion to active metabolites, primarily 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3). The accurate quantification of these metabolites in biological matrices is crucial for both clinical diagnostics and preclinical research.
Stable isotope-labeled compounds, such as deuterated Vitamin D3 (this compound), are invaluable tools in this context. Their primary application is as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[1][2][3] By being chemically identical to the analyte of interest but having a different mass, this compound allows for the correction of variability during sample preparation and analysis, leading to highly accurate and precise quantification.[1]
Applications of this compound in Preclinical Research
The main applications of this compound in a preclinical setting include:
-
Internal Standard for Bioanalysis: The most common use of this compound and its deuterated metabolites is as internal standards for the accurate quantification of endogenous Vitamin D3 and its metabolites in various biological samples, such as plasma, serum, and tissues.[1][2][3]
-
Pharmacokinetic (PK) Studies: While less common, this compound can be administered to preclinical models (e.g., rodents) to study the absorption, distribution, metabolism, and excretion (ADME) of Vitamin D3. The use of a deuterated form allows for the differentiation of the administered dose from endogenous Vitamin D3.
-
Metabolism Studies: this compound can be used to trace the metabolic fate of Vitamin D3, helping to identify and quantify its various metabolites.
Vitamin D Signaling Pathway
The biological effects of Vitamin D are mediated through the Vitamin D receptor (VDR), a nuclear receptor that acts as a ligand-inducible transcription factor. The binding of the active form, 1,25(OH)2D3, to the VDR initiates a cascade of events leading to the regulation of gene expression.
Caption: Vitamin D metabolism and genomic signaling pathway.
Experimental Protocols
Preclinical Pharmacokinetic Study of Vitamin D3 in Rodents (Representative Protocol)
This protocol is a representative model for a pharmacokinetic study of Vitamin D3 in rats. While this specific example uses non-deuterated Vitamin D3, the same principles apply when administering this compound to trace its pharmacokinetic profile.
Objective: To determine the pharmacokinetic parameters of Vitamin D3 following a single intravenous administration in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Vitamin D3 (Cholecalciferol)
-
Vehicle (e.g., ethanol, propylene glycol, and water)
-
Intravenous administration equipment
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare a solution of Vitamin D3 in the vehicle at a concentration suitable for a 0.1 mg/kg intravenous dose.[4]
-
Administration: Administer the Vitamin D3 solution intravenously to the rats.[4]
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein at predetermined time points. A typical sampling schedule might be pre-dose, and at 15 and 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[5]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Vitamin D3 in the plasma samples using a validated LC-MS/MS method, with this compound as the internal standard (see protocol 4.2).
LC-MS/MS Quantification of Vitamin D Metabolites in Plasma
This protocol outlines a general procedure for the quantification of Vitamin D metabolites in plasma samples using this compound as an internal standard.
Objective: To accurately measure the concentration of Vitamin D3 and its metabolites in plasma samples.
Materials:
-
Plasma samples from preclinical studies
-
This compound (and/or other deuterated metabolites) as internal standard (IS)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Supported Liquid Extraction (SLE) columns or plates
-
Hexane and Ethyl Acetate
-
LC-MS/MS system
Procedure:
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add a known amount of the internal standard solution (e.g., this compound).[2]
-
Protein Precipitation: Add a protein precipitation solvent such as acetonitrile to the plasma sample, vortex, and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid or Solid-Phase Extraction:
-
Supported Liquid Extraction (SLE): Load the supernatant from the protein precipitation step onto an SLE column. Elute the analytes with a non-polar solvent mixture like hexane/ethyl acetate.[2]
-
-
Evaporation and Reconstitution: Evaporate the elution solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific transitions for the analytes and the internal standard.
Caption: General workflow for sample preparation and LC-MS/MS analysis.
Quantitative Data Presentation
The following tables present representative quantitative data from preclinical studies on Vitamin D3.
Table 1: Representative Pharmacokinetic Parameters of Vitamin D3 in Rats
| Parameter | Value (Mean ± SD) | Unit |
| Dose (intravenous) | 0.1 | mg/kg |
| Cmax (Maximum Concentration) | Not applicable (IV) | ng/mL |
| Tmax (Time to Cmax) | Not applicable (IV) | h |
| AUC0-∞ (Area Under the Curve) | 11323 ± 1081 | h*ng/mL |
| Vd (Volume of Distribution) | 218 ± 80 | mL/kg |
| CL (Clearance) | 8.9 ± 0.8 | mL/h/kg |
| t1/2 (Half-life) | 16.8 ± 5 | h |
| Data adapted from a study in Sprague-Dawley rats.[4] |
Table 2: Representative Dosing for Oral Vitamin D3 Supplementation in Mice
| Group | Dose | Route | Duration |
| Low Dose | 1000 | Oral (in drinking water) | 6 weeks |
| Medium Dose | 8000 | Oral (in drinking water) | 6 weeks |
| High Dose | 20000 | Oral (in drinking water) | 6 weeks |
| Data adapted from a study in a mouse model of Sjögren's Syndrome.[6][7] |
Table 3: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard |
| Vitamin D3 | 385.2 | 259.2 | This compound |
| 25-hydroxyvitamin D3 | 401.2 | 383.3 | 25(OH)D3-d6 |
| 1,25-dihydroxyvitamin D3 | 419.2 | 383.3 | 1,25(OH)2D3-d6 |
| Representative m/z values. Actual values may vary depending on the instrument and ionization method. |
Conclusion
Deuterated Vitamin D3 (this compound) is an essential tool in preclinical research, primarily serving as an internal standard for the highly accurate and precise quantification of Vitamin D and its metabolites by LC-MS/MS. This guide has provided an overview of its applications, detailed representative experimental protocols, and presented relevant quantitative data. The use of this compound and other deuterated analogs is critical for generating reliable data in pharmacokinetic, metabolism, and other preclinical studies, ultimately contributing to a better understanding of Vitamin D physiology and the development of new therapeutics.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple and sensitive method for determination of vitamins D3 and K1 in rat plasma: application for an in vivo pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oral Administration of Vitamin D3 Prevents Corneal Damage in a Knock-Out Mouse Model of Sjögren's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantitative Analysis of Vitamin D by LC-MS/MS Using a Deuterated Internal Standard (VD3-d6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantitative analysis of 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3) in human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard, 25-hydroxyvitamin D3-d6 (VD3-d6), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This method is robust, sensitive, and suitable for high-throughput clinical and research applications.
Introduction
Vitamin D is a crucial fat-soluble vitamin that plays a vital role in calcium homeostasis and bone metabolism. Its deficiency has been linked to various health issues, including rickets, osteoporosis, autoimmune diseases, and certain cancers. The two major forms of vitamin D are vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol). In the body, these are converted to their respective active forms, with 25-hydroxyvitamin D being the major circulating metabolite and the best indicator of an individual's vitamin D status.
LC-MS/MS has emerged as the gold standard for vitamin D analysis due to its superior sensitivity, specificity, and ability to distinguish between 25-OH-D2 and 25-OH-D3, unlike some immunoassays.[1][2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification as it mimics the behavior of the analyte throughout the analytical process, compensating for potential variability.[4]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard: 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 25-hydroxyvitamin D3-d6 (this compound)
-
Solvents: HPLC-grade methanol, acetonitrile, and water; Formic acid
-
Chemicals: Zinc sulfate
-
Sample Preparation Devices: 96-well plates or microcentrifuge tubes, solid-phase extraction (SPE) cartridges (optional)
Sample Preparation
A simple and efficient protein precipitation method is employed for sample preparation.[1][5] This procedure effectively removes the majority of proteins that can interfere with the analysis.
-
Aliquoting: Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Internal Standard Spiking: Add 100 µL of the internal standard working solution (this compound in acetonitrile) to each sample, calibrator, and quality control.
-
Protein Precipitation: Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 5,000 g for 5 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial or another 96-well plate for LC-MS/MS analysis.
For cleaner samples and potentially improved sensitivity, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be utilized.[6][7]
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start at 60% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.[4] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.88 kV[2] |
| Desolvation Temperature | 500 °C[2] |
MRM Transitions:
The following MRM transitions are monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-OH-D3 | 401.3 | 383.3 |
| 25-OH-D2 | 413.3 | 395.3 |
| This compound (IS) | 407.3 | 389.3 |
Data Presentation
The quantitative performance of the method is summarized in the following table. The data demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
| Parameter | 25-OH-D2 | 25-OH-D3 |
| Linearity Range (ng/mL) | 0.5 - 100 | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 0.5 |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
Data is a representative summary from typical LC-MS/MS assays for vitamin D analysis.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for vitamin D analysis.
Role of the Internal Standard
Caption: Logic of using an internal standard for quantification.
References
- 1. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. benchchem.com [benchchem.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromtech.com [chromtech.com]
Application Note: Quantification of Vitamin D3 in Food Matrices using Isotope Dilution LC-MS/MS with VD3-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 (cholecalciferol) is a fat-soluble vitamin crucial for calcium homeostasis and bone health. Its accurate quantification in various food matrices is essential for nutritional labeling, food fortification monitoring, and dietary intake studies. The complexity of food matrices, coupled with the low endogenous levels of vitamin D3, presents significant analytical challenges. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated internal standard, such as Vitamin D3-d6 (VD3-d6), is the gold standard for accurate and precise quantification. This application note provides a detailed protocol for the analysis of vitamin D3 in diverse food matrices using this methodology, referencing established procedures such as AOAC Official Method 2011.11.[1]
Principle
The method employs a robust sample preparation procedure involving saponification to release vitamin D3 from the food matrix and remove interfering lipids. This is followed by liquid-liquid extraction (LLE) to isolate the analyte. The use of this compound as an internal standard, added at the beginning of the sample preparation, compensates for potential analyte loss during extraction and for matrix effects during ionization. Quantification is achieved by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Experimental Protocols
Reagents and Materials
-
Solvents: Methanol, ethanol, acetonitrile, isopropanol, n-hexane, diethyl ether, pentane (all LC-MS grade).
-
Reagents: Potassium hydroxide (KOH), pyrogallol, sodium ascorbate, formic acid, ammonium formate.
-
Standards: Vitamin D3 (cholecalciferol) certified reference material, Vitamin D3-d6 (this compound) internal standard.
-
Equipment: Analytical balance, vortex mixer, centrifuge, water bath, nitrogen evaporator, solid-phase extraction (SPE) manifold and cartridges (optional, e.g., silica-based), LC-MS/MS system.
Standard Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Vitamin D3 and this compound in ethanol.
-
Intermediate Solutions: Dilute the stock solutions with a suitable solvent (e.g., ethanol or acetonitrile) to create working standard solutions.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking a known amount of the Vitamin D3 working solution into a solvent or a blank matrix extract. The concentration of the this compound internal standard should be kept constant across all calibration standards and samples. A typical calibration range is 1-100 ng/mL.[1]
Sample Preparation
The following is a general workflow adaptable to various food matrices. Specific sample weights and reagent volumes may need to be optimized.
3.1. Saponification
Saponification is a critical step to hydrolyze fats and release vitamin D3.[2]
-
Weigh an appropriate amount of the homogenized food sample (e.g., 1-5 g) into a glass centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add an antioxidant such as pyrogallol or sodium ascorbate to prevent degradation of vitamin D3 during heating.[1][3]
-
Add ethanolic or methanolic potassium hydroxide solution (e.g., 10 mL of 50% w/v KOH in ethanol).[1]
-
Incubate in a shaking water bath at 60-80°C for 30-60 minutes.[2] Elevated temperatures can lead to the isomerization of vitamin D3 to previtamin D3, which should also be accounted for in the analysis.
3.2. Liquid-Liquid Extraction (LLE)
-
Cool the saponified sample to room temperature.
-
Add purified water to the tube.
-
Perform the extraction by adding an organic solvent mixture, such as hexane, diethyl ether-pentane (20:80), or hexane:ethyl acetate (9:1).[3][4]
-
Vortex vigorously for several minutes and then centrifuge to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction process one or two more times to ensure complete recovery.
-
Combine the organic extracts.
3.3. Extract Cleanup (Optional but Recommended)
For complex matrices, an additional cleanup step using Solid-Phase Extraction (SPE) can improve results by removing interferences.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a non-polar solvent (e.g., hexane).
-
Load the reconstituted extract onto a pre-conditioned silica SPE cartridge.
-
Wash the cartridge with a non-polar solvent to remove remaining lipids.
-
Elute the vitamin D3 and this compound with a more polar solvent mixture, such as isopropanol in hexane.
-
Evaporate the eluate to dryness under nitrogen.
3.4. Final Reconstitution
Reconstitute the final dried extract in a known volume of the LC mobile phase (e.g., methanol/water mixture) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
4.1. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 2.1 x 100 mm, <2 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.[1]
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[1]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 - 10 µL.[1]
-
Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
4.2. Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive ion mode.
-
MRM Transitions: Monitor at least two transitions for both Vitamin D3 and this compound (one for quantification and one for confirmation). The exact m/z values will depend on the adduct formed (e.g., [M+H]+ or [M+H-H2O]+).
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of Vitamin D3 in various food matrices using an isotope dilution LC-MS/MS method.
Table 1: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Vitamin D3 | 385.3 | 259.2 | 159.1 |
| This compound | 391.3 | 265.2 | 159.1 |
Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.
Table 2: Method Validation Data for Vitamin D3 in Various Food Matrices
| Food Matrix | Recovery (%) | Precision (RSD, %) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Infant Formula | 98.5 - 111 | 3.34 - 8.05 | 0.6 | 1.68 | [5] |
| Milk Powder | 102.6 (accuracy) | 2.4 | 0.6 | 1.85 | [1] |
| Oatmeal | 98 - 117 | N/A | 10 | 30 | [6] |
| Salmon | N/A | 6.9 | N/A | N/A | [7] |
| Pork | 97 | N/A | 0.4 | N/A | [8] |
| Cheese | N/A | 6.7 | N/A | 30 | [9] |
| Eggs | 50 - 152 | N/A | N/A | 16 | [10] |
N/A: Not Available in the cited literature.
Mandatory Visualization
Caption: Experimental workflow for Vitamin D3 analysis in food.
Conclusion
The described protocol for the quantification of Vitamin D3 in food matrices using this compound as an internal standard coupled with LC-MS/MS provides a robust, sensitive, and accurate analytical method. Proper sample preparation, including saponification and extraction, is crucial for reliable results. The use of an isotope-labeled internal standard is essential to correct for matrix effects and procedural losses, ensuring high-quality data for researchers, scientists, and professionals in drug development and food analysis.
References
- 1. lcms.cz [lcms.cz]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 7. ars.usda.gov [ars.usda.gov]
- 8. researchgate.net [researchgate.net]
- 9. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 25-Hydroxyvitamin D3 Using VD3-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of 25-hydroxyvitamin D3 (25(OH)D3), the primary circulating form of vitamin D, is crucial for assessing vitamin D status and its role in various physiological processes and diseases.[1][2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high specificity and sensitivity, overcoming the limitations of traditional immunoassays.[4][5][6][7] The use of a stable isotope-labeled internal standard, such as deuterated 25-hydroxyvitamin D3 (VD3-d6 or d6-25-hydroxyvitamin D3), is essential for achieving accurate and precise measurements by correcting for variability during sample preparation and analysis.[1][2][3][8] This document provides detailed application notes and protocols for the quantification of 25(OH)D3 in human plasma or serum using this compound as an internal standard.
Principle of the Method
The methodology is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard (this compound) is added to the biological sample (plasma or serum).[8] The analyte (25(OH)D3) and the internal standard are then co-extracted and analyzed by LC-MS/MS. Since this compound is chemically and physically similar to 25(OH)D3, it experiences the same processing effects, such as extraction losses and ionization suppression or enhancement.[8] The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio.[8] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 25(OH)D3.
Quantitative Data Summary
The following tables summarize the typical quantitative performance parameters for the analysis of 25(OH)D3 using this compound as an internal standard with LC-MS/MS.
Table 1: Linearity and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 ng/mL | [4][5][6][9] |
| Lower Limit of Quantification (LLOQ) | < 10 nM | [10] |
| Limit of Quantification (LOQ) | 4 ng/mL | [11] |
Table 2: Precision
| Parameter | Typical Value (%CV) | Reference |
| Intra-assay Precision | < 10% | [5][6] |
| Inter-assay Precision | < 10% | [5][6] |
| Between-run Precision (serum pool) | 3.9% | [10] |
Table 3: Accuracy and Recovery
| Parameter | Typical Value | Reference |
| Trueness | 90% - 110% | [10] |
| Accuracy (vs. NIST reference) | Good agreement | [10] |
Experimental Protocols
Two common sample preparation methods are detailed below: Protein Precipitation and Solid-Phase Extraction (SPE). The choice of method may depend on the required sensitivity, sample throughput, and laboratory resources.
Protocol 1: Sample Preparation by Protein Precipitation
This is a rapid and straightforward method suitable for high-throughput analysis.
Materials:
-
Human serum or plasma samples
-
This compound internal standard solution (in methanol or ethanol)
-
Acetonitrile (ACN), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 50 µL of serum or plasma into a 1.5 mL microcentrifuge tube.[12]
-
Add 150 µL of ice-cold acetonitrile containing the this compound internal standard.[12]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Incubate the tubes at 4°C for 10 minutes.[12]
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[12]
Protocol 2: Sample Preparation by Solid-Phase Extraction (SPE)
SPE provides a cleaner extract by removing more interfering substances, which can improve assay sensitivity and robustness.
Materials:
-
Human serum or plasma samples
-
This compound internal standard solution (in methanol or ethanol)
-
Acetonitrile (ACN)
-
Zinc sulfate solution (0.1 M)
-
SPE cartridges (e.g., C18)
-
Methanol
-
Water
-
Reconstitution solution (e.g., 50:50 methanol:water)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Pipette 200 µL of serum or plasma into a microcentrifuge tube.[8]
-
Add 25 µL of the this compound internal standard solution.[8]
-
Add 180 µL of acetonitrile to disrupt protein binding.[13]
-
Vortex for 30 seconds.[13]
-
Centrifuge for 5 minutes at 5000 rpm.[13]
-
Condition the C18 SPE cartridges by washing with 1 mL of methanol followed by 1 mL of water.[8]
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridges.[8]
-
Wash the cartridges with a suitable wash solution (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the 25(OH)D3 and this compound from the cartridges with an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of reconstitution solution (e.g., 100 µL of 50:50 methanol:water) before injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions (Typical):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with a small amount of additive like formic acid or ammonium formate.
-
Mobile Phase B: Methanol or acetonitrile with a similar additive.
-
Gradient: A gradient elution is typically employed, starting with a lower percentage of mobile phase B and ramping up to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 10-25 µL.
Mass Spectrometry (MS) Conditions (Typical):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), often in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both 25(OH)D3 and this compound need to be optimized on the specific mass spectrometer being used.
Data Analysis
-
Integrate the peak areas for the specific MRM transitions of 25(OH)D3 and this compound.
-
Calculate the peak area ratio of 25(OH)D3 to this compound for all calibrators, quality controls, and unknown samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the 25(OH)D3 calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used.
-
Determine the concentration of 25(OH)D3 in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for 25(OH)D3 quantification.
Caption: Logic of using an internal standard for quantification.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of circulating 25-hydroxyvitamin D: A historical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.co.kr [shimadzu.co.kr]
- 10. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lcms.cz [lcms.cz]
Revolutionizing Vitamin D Analysis: Advanced Derivatization Techniques Using VD3-d6
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics, nutritional assessment, and pharmaceutical research. However, the inherent chemical properties of these compounds, such as low ionization efficiency in mass spectrometry, present significant analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by enhancing the analytical signal and improving chromatographic separation. This document provides detailed application notes and protocols for the derivatization of vitamin D, with a special focus on the use of deuterated vitamin D3 (VD3-d6) as an internal standard for robust and reliable quantification.
Introduction to Vitamin D Derivatization
Vitamin D metabolites often exhibit poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). Derivatization techniques modify the vitamin D molecule to introduce a more readily ionizable group, thereby significantly increasing the sensitivity of the analysis. Furthermore, derivatization can improve the chromatographic separation of closely related metabolites and isomers. The use of a stable isotope-labeled internal standard, such as this compound, is essential to correct for variations in sample preparation, derivatization efficiency, and instrument response, ensuring high accuracy and precision.[1][2][3][4]
Key Derivatization Techniques
Several derivatization strategies have been successfully employed for vitamin D analysis. The most prominent methods include Diels-Alder reactions targeting the conjugated diene system and silylation of the hydroxyl groups.
Diels-Alder Derivatization with Cookson-Type Reagents
The conjugated diene system in the vitamin D structure is a prime target for Diels-Alder cycloaddition reactions. Cookson-type reagents, which are potent dienophiles, react with vitamin D metabolites to form stable adducts with significantly improved ionization efficiencies.[5][6][7][8][9] This approach can lead to a 100-fold increase in the analytical signal in multiple reaction monitoring (MRM) mode.[5]
Common Cookson-Type Reagents:
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD): A widely used and commercially available reagent that dramatically increases the sensitivity of vitamin D analysis.[5][6][10][11]
-
4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD): A reagent designed for enhanced performance.[12]
-
Amplifex™ Diene: A commercially available reagent optimized for MS/MS analysis due to its positively charged end group, leading to enhanced ionization and sensitivity.[10][12]
-
2-Nitrosopyridine (PyrNO): A click derivatization reagent that can improve ionization and provide higher sensitivity than PTAD.[13][14][15]
-
Caged Cookson-Type Reagents: Novel reagents with improved solution stability, making them more practical for routine laboratory use.[16][17]
Workflow for Diels-Alder Derivatization
Caption: Workflow for Vitamin D analysis using Diels-Alder derivatization.
Silylation for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the volatility of vitamin D metabolites needs to be increased. Silylation is a common derivatization technique that replaces the active hydrogens in the hydroxyl groups with a trimethylsilyl (TMS) group. This process not only increases volatility but also enhances thermal stability.[18]
Common Silylating Reagents:
-
N,O-Bis(trimethylsilyl)acetamide (BSA): Reacts with hydroxyl groups to form TMS ethers, significantly enhancing ionization ability.[19]
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A highly volatile silylating reagent.[18]
Workflow for Silylation Derivatization
Caption: Workflow for Vitamin D analysis using silylation for GC-MS.
Quantitative Data Summary
The following table summarizes the performance enhancement achieved with different derivatization reagents.
| Derivatization Reagent | Analyte(s) | Signal Enhancement | Lower Limit of Quantification (LLOQ) | Reference |
| PTAD | 1α,25(OH)2D3 | ~100-fold | 12.5 pg/mL | [5][11] |
| Amplifex™ Diene | Multiple Metabolites | 3- to 295-fold | Not specified | [12] |
| 2-Nitrosopyridine (PyrNO) | Multiple Metabolites | Higher than PTAD | Not specified | [13][14] |
| FMP-TS | Selected Metabolites | Good performance | Not specified | [12] |
| INC | Selected Metabolites | Good performance | Not specified | [12] |
| Trimethylsilylation (TMS) | 25(OH)D3 | Significant | 1.5 ng/mL | [19][20] |
Detailed Experimental Protocols
Protocol 1: Diels-Alder Derivatization with PTAD for LC-MS/MS
1. Sample Preparation
-
To 200 µL of serum or plasma, add 40 µL of the internal standard solution (this compound, 50 ng/mL in methanol).[21]
-
Add 200 µL of 0.2 M zinc sulfate solution to precipitate proteins.[21]
-
Add 500 µL of methanol, vortex for 1 minute, and centrifuge at 3000 rpm for 1 minute.[21]
-
Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge.[21]
-
Condition the cartridge with 100 µL of methanol and 100 µL of water.
-
Load 500 µL of the supernatant.
-
Wash with 100 µL of 70% methanol in water.
-
Dry the cartridge with air.
-
Elute the analytes with 100 µL of methanol.
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in 50 µL of a 0.5 mg/mL solution of PTAD in acetonitrile.[5]
-
Incubate at room temperature for 1 hour to ensure complete derivatization (>99% yield).[5]
3. LC-MS/MS Analysis
-
Add 50 µL of water to the derivatized sample.[21]
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
-
Use a suitable C18 or pentafluorophenyl (PFP) column for chromatographic separation.[21]
-
Monitor the specific precursor and product ions for the derivatized vitamin D metabolites and the this compound internal standard in MRM mode.
Protocol 2: Silylation for GC-MS Analysis
1. Sample Preparation
-
Follow the same sample preparation steps (1-5) as in Protocol 1 to obtain a dried extract.
2. Derivatization
-
To the dried extract, add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in a suitable solvent (e.g., pyridine).[18][19]
-
Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.[18]
3. GC-MS/MS Analysis
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms) for separation.
-
Set the mass spectrometer to monitor the characteristic ions of the silylated vitamin D metabolites and the this compound internal standard. For 25(OH)D3-TMS, the parent and product ions are typically m/z 544.4 and 439.6, respectively.[19]
Conclusion
Derivatization is an indispensable tool for the sensitive and accurate analysis of vitamin D and its metabolites. Diels-Alder reactions with Cookson-type reagents are particularly effective for LC-MS/MS applications, offering substantial improvements in ionization efficiency. Silylation remains a robust method for GC-MS analysis. The use of a deuterated internal standard like this compound throughout the workflow is critical for achieving reliable and reproducible quantitative results. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and optimize their vitamin D analysis methodologies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Metabolic profiling of major vitamin D metabolites using Diels–Alder derivatization and ultra-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative evaluation of new Cookson-type reagents for LC/ESI-MS/MS assay of 25-hydroxyvitamin D3 in neonatal blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel caged Cookson-type reagent toward a practical vitamin D derivatization method for mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Using gas chromatography and mass spectrometry to determine 25-hydroxyvitamin D levels for clinical assessment of vitamin D deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. itspsolutions.com [itspsolutions.com]
Application Note: Solid-Phase Extraction Protocol for Vitamin D Metabolites with VD3-d6 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of vitamin D and its metabolites is crucial for clinical diagnostics and research in various fields, including bone metabolism, immunology, and oncology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity and specificity.[1][2] A critical step in LC-MS/MS workflows is sample preparation, which aims to remove interfering substances from the biological matrix and concentrate the analytes of interest.[1][3] Solid-phase extraction (SPE) is a widely used technique for the cleanup of vitamin D metabolites from complex samples like serum and plasma.[3][4][5] This application note provides a detailed protocol for the solid-phase extraction of vitamin D metabolites, incorporating deuterated vitamin D3 (VD3-d6) as an internal standard to ensure accuracy and precision.
Vitamin D metabolism is a complex process involving multiple enzymatic hydroxylations in the liver and kidneys. The major circulating metabolite and the best indicator of vitamin D status is 25-hydroxyvitamin D (25(OH)D). Other important metabolites include the active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), and the catabolite, 24,25-dihydroxyvitamin D (24,25(OH)2D). Accurate measurement of these metabolites is essential for a comprehensive understanding of vitamin D status.
This protocol will cover sample pretreatment, a general solid-phase extraction procedure, and specific examples using different commercially available SPE cartridges.
Experimental Protocols
Materials and Reagents
-
Human serum or plasma samples
-
Vitamin D metabolite standards (25(OH)D2, 25(OH)D3, 1,25(OH)2D3, etc.)
-
Deuterated Vitamin D3 (this compound) internal standard solution (e.g., 100 ng/mL in methanol)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Zinc sulfate solution (0.2 M) (optional, for protein precipitation)
-
Solid-phase extraction cartridges (e.g., C18, Oasis PRiME HLB, HybridSPE)
-
SPE vacuum manifold or positive pressure processor
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Sample Pretreatment
Proper sample pretreatment is critical to release vitamin D metabolites from their binding proteins (vitamin D-binding protein and albumin) and to precipitate bulk proteins.[2]
-
Thaw frozen serum or plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Pipette 200 µL of serum or plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution to each sample, calibrator, and quality control.
-
Vortex briefly.
-
Protein Precipitation:
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate for 15 minutes at 4°C to enhance protein precipitation.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the clear supernatant to a new tube for SPE.
General Solid-Phase Extraction (SPE) Protocol
This general protocol can be adapted for various reversed-phase SPE cartridges. Specific conditions for different cartridges are provided in the subsequent sections.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Load the supernatant from the sample pretreatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A common wash step involves using a mixture of water and a small percentage of organic solvent (e.g., 1 mL of 5-10% methanol in water).
-
Elution: Elute the vitamin D metabolites with a strong organic solvent. A typical elution solvent is 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
Specific SPE Protocols
1. C18 SPE Cartridges
C18 cartridges are a common choice for the extraction of nonpolar compounds like vitamin D metabolites.[4]
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Loading: Apply the pretreated sample supernatant.
-
Washing: 1 mL of 70% methanol in water.[7]
-
Elution: 1 mL of Methanol.[7]
2. Waters Oasis PRiME HLB SPE
Oasis PRiME HLB is a water-wettable polymer that offers a simplified workflow by eliminating the need for conditioning and equilibration steps.[8] It is also effective in removing phospholipids.[9]
-
Loading: Directly load the pretreated sample supernatant.
-
Washing: 1 mL of 25% acetonitrile in water.[10]
-
Elution: 1 mL of 100% acetonitrile.[10]
3. Supelco HybridSPE-Phospholipid
This technology combines protein precipitation and phospholipid removal in a single device, simplifying the workflow.[11]
-
Perform protein precipitation directly in the HybridSPE plate by adding the serum/plasma sample followed by acetonitrile with 1% formic acid.[12]
-
Apply vacuum or positive pressure to pass the sample through the filter, effectively removing precipitated proteins and phospholipids.[12]
-
The resulting filtrate can be directly injected into the LC-MS/MS system or subjected to further concentration steps if needed.
Data Presentation
The following tables summarize quantitative data from various studies utilizing solid-phase extraction for vitamin D metabolite analysis.
Table 1: Recovery of Vitamin D Metabolites using different SPE methods.
| Analyte | SPE Method | Recovery (%) | Reference |
| 25-hydroxyvitamin D3 | Automated SPE | 89 - 104 | [13] |
| 25-hydroxyvitamin D2 | Automated SPE | 89 - 104 | [13] |
| Vitamin A | C18 SPE | 97.4 | [14] |
| Vitamin D | C18 SPE | 96.1 | [14] |
| Vitamin E | C18 SPE | 98.3 | [14] |
| Vitamin K | C18 SPE | 96.2 | [14] |
| 25-hydroxyvitamin D2 | SOLA HRP | 94.4 | [15] |
| 25-hydroxyvitamin D3 | SOLA HRP | 96.3 | [15] |
Table 2: Lower Limit of Quantification (LLOQ) for Vitamin D Metabolites.
| Analyte | LLOQ | Method | Reference |
| 25-hydroxyvitamin D3 | 4.0 nmol/L | Automated SPE-LC-MS/MS | [13] |
| 25-hydroxyvitamin D2 | 7.5 nmol/L | Automated SPE-LC-MS/MS | [13] |
| 25-hydroxyvitamin D2 | 3 nmol/L | PPE/on-line SPE-LC-MS/MS | [16] |
| 25-hydroxyvitamin D3 | 4 nmol/L | PPE/on-line SPE-LC-MS/MS | [16] |
| 25(OH)D3 | 0.2 ng/mL | LLE-LC-MS/MS | [1] |
| 24,25(OH)2D3 | 0.02 ng/mL | LLE-LC-MS/MS | [1] |
Mandatory Visualization
Caption: Vitamin D Metabolic Pathway.
Caption: SPE Workflow for Vitamin D.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromtech.com [chromtech.com]
- 4. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? | Lab Manager [labmanager.com]
- 6. chem-agilent.com [chem-agilent.com]
- 7. itspsolutions.com [itspsolutions.com]
- 8. m.youtube.com [m.youtube.com]
- 9. waters.com [waters.com]
- 10. waters.com [waters.com]
- 11. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 12. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 13. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Development and optimization of simplified LC-MS/MS quantification of 25-hydroxyvitamin D using protein precipitation combined with on-line solid phase extraction (SPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Analysis of Vitamin D Metabolites Using Deuterated Internal Standard (VD3-d6) by LC-MS/MS
Application Note and Protocol
Introduction
Vitamin D is a crucial fat-soluble vitamin that plays a vital role in calcium and phosphorus regulation, essential for bone health.[1][2] Its deficiency has been linked to various health issues, including rickets, osteoporosis, and potentially some cancers and cardiovascular diseases.[1][3] The two primary forms of vitamin D are D2 (ergocalciferol) and D3 (cholecalciferol).[1][4] In the human body, these are metabolized in the liver to 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3), which are the major circulating forms and are considered the best indicators of an individual's vitamin D status.[1][4]
Accurate and high-throughput analysis of these metabolites is essential for clinical research and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for this analysis due to its high sensitivity, specificity, and ability to quantify multiple analytes simultaneously.[1][4][5] The use of a deuterated internal standard, such as 25-hydroxyvitamin D3-d6 (VD3-d6), is critical for accurate quantification as it effectively corrects for matrix effects and variations during sample preparation and instrument analysis.[1] This application note provides a detailed protocol for the high-throughput analysis of 25-OH-D2 and 25-OH-D3 in human serum using this compound as an internal standard.
Principle
The method involves the extraction of vitamin D metabolites and the internal standard from a serum sample, followed by chromatographic separation using liquid chromatography (LC) and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The use of a stable isotope-labeled internal standard (this compound) that closely mimics the behavior of the analytes ensures high accuracy and precision.
Materials and Reagents
-
Standards: 25-hydroxyvitamin D2, 25-hydroxyvitamin D3, and 25-hydroxyvitamin D3-d6 (this compound) certified reference solutions.
-
Solvents: LC-MS grade acetonitrile, methanol, water, and formic acid.[6]
-
Sample Preparation: Protein precipitation reagents (e.g., acetonitrile with 1% formic acid) or solid-phase extraction (SPE) cartridges.[3]
-
Matrix: Stripped serum or a suitable surrogate for the preparation of calibrators and quality control (QC) samples.
Experimental Protocols
Standard and Sample Preparation
1.1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of 25-OH-D2, 25-OH-D3, and this compound in a suitable solvent like methanol or ethanol.
-
Prepare intermediate and working standard solutions by serially diluting the stock solutions.
-
Prepare a working internal standard solution of this compound.
1.2. Preparation of Calibration Curve and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of 25-OH-D2 and 25-OH-D3 into a surrogate matrix (e.g., stripped serum).
-
Prepare at least three levels of quality control (QC) samples (low, medium, and high) in the same matrix.
1.3. Sample Preparation (Protein Precipitation Method): [7]
-
To a 1.5 mL centrifuge tube, add 350 µL of the precipitating reagent (acetonitrile/methanol 95:5) containing the this compound internal standard.[7]
-
Add 100 µL of serum sample, calibrator, or QC to the tube.[7]
-
Vortex for 20-30 seconds to ensure thorough mixing.[7]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[7]
1.4. Sample Preparation (Solid-Phase Extraction - SPE Method): [3]
-
To 250 µL of serum sample, add 1 mL of acetonitrile with 2% formic acid and let it sit for 15 minutes.[3]
-
Centrifuge the samples at 3,000 RPM for 10 minutes.[3]
-
Condition an SPE column by sequentially washing with 1 mL of methanol and 1 mL of methanol:deionized water (50:50).[3]
-
Load the clear supernatant from the centrifuged sample onto the conditioned SPE column.[3]
-
Wash the column with 1 mL of methanol:water (50:50) and then 1 mL of methanol:water (75:25).[3]
-
Dry the column under vacuum.
-
Elute the analytes with a suitable solvent (e.g., 250 µL of methanol).[3]
-
Collect the eluate for LC-MS/MS analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 or Phenyl column is commonly used for the separation of vitamin D metabolites.[4]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Methanol with 0.1% formic acid.[8]
-
Gradient: A typical gradient starts with a lower percentage of mobile phase B, which is then increased to elute the analytes.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.
-
Injection Volume: 10-50 µL.
2.2. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[1] APCI is often preferred for its sensitivity in vitamin D analysis.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
Data Presentation
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting |
| LC System | Agilent 1200 Series RRLC or equivalent[3] |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid[8] |
| Mobile Phase B | Methanol + 0.1% Formic Acid[8] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Agilent 6430 Triple Quadrupole LC/MS or equivalent[3] |
| Ionization Mode | APCI, Positive |
| Gas Temperature | 350 °C |
| Vaporizer | 350 °C |
| Capillary Voltage | 4000 V |
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
| 25-OH-Vitamin D3 | 383.3 | 365.3 | 100 | 150 | 10 |
| 25-OH-Vitamin D2 | 395.3 | 377.3 | 100 | 150 | 10 |
| 25-OH-Vitamin D3-d6 | 407.3 | 389.3 | 100 | 150 | 10 |
Table 3: Method Performance Characteristics
| Parameter | 25-OH-Vitamin D3 | 25-OH-Vitamin D2 |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 1-2 ng/mL[3][7] | 1-2 ng/mL[3][7] |
| Limit of Quantification (LOQ) | 2-3 ng/mL[3] | 2-3 ng/mL[3] |
| Recovery (%) | 92-109%[6] | 92-109%[6] |
| Intra-day Precision (%CV) | <15% | <15% |
| Inter-day Precision (%CV) | <15% | <15% |
Mandatory Visualization
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. scribd.com [scribd.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 5. High-Throughput Analysis of 25-OH-Vitamin D2 and D3 Using Multichannel Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vitamin D Status Assessment Using Deuterated Vitamin D3 (VD3-d6) in Clinical Laboratory Methods
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The accurate quantification of vitamin D and its metabolites is crucial in clinical diagnostics and research for assessing vitamin D status and its association with various health conditions.[1][2] The major circulating form of vitamin D, 25-hydroxyvitamin D (25(OH)D), is considered the best indicator of the body's vitamin D stores.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the precise quantification of vitamin D metabolites due to its high specificity and sensitivity, overcoming limitations of traditional immunoassays.[3][4][5]
Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry.[6] Deuterated vitamin D3 (VD3-d6), particularly 25-hydroxyvitamin D3-d6, serves as an ideal internal standard for the analysis of 25-hydroxyvitamin D2 and D3.[1][5] Its chemical and physical properties are nearly identical to the endogenous analytes, ensuring it behaves similarly during sample preparation and analysis. The mass difference allows the mass spectrometer to differentiate it from the target analytes, enabling accurate correction for sample loss, matrix effects, and instrument variability.[6]
These application notes provide a detailed overview and protocols for the use of this compound in the clinical laboratory for the accurate measurement of vitamin D status.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3) using deuterated internal standards.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | 25-Hydroxyvitamin D2 | 25-Hydroxyvitamin D3 | Internal Standard (IS) | Reference |
| Internal Standard Used | 25-OH VD2-d6 / 25-OH this compound | 25-OH this compound | - | [1][5] |
| Linearity Range | 1-100 ng/mL | 1-100 ng/mL | - | [1][5] |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 3 ng/mL | - | [1] |
| Reproducibility (%RSD) | < 7.5% (for concentrations ≥ 3ng/mL) | < 7.5% (for concentrations ≥ 3ng/mL) | - | [1][7] |
| Recovery Efficiency | Within ±15% | Within ±15% | - | [1] |
| Process Efficiency | Within ±15% | Within ±15% (one data point >20%) | - | [1] |
Table 2: Example LC-MS/MS Parameters
| Parameter | Value | Reference |
| LC Column | C18 or PFP stationary phases (e.g., Supelco Ascentis Express F5 2.1 x 100 mm; 2.7 µm) | [8] |
| Mobile Phase A | 0.1% acetic acid in water | [8] |
| Mobile Phase B | 0.1% acetic acid in methanol | [8] |
| Flow Rate | 0.3 ml/min | [8] |
| Column Temperature | 40 °C | [8] |
| Injection Volume | 10-20 µL | [1][8] |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | [5][8] |
| MS Detection | Multiple Reaction Monitoring (MRM) | [1][5] |
Experimental Protocols
The following protocols describe a general workflow for the quantification of 25-hydroxyvitamin D2 and D3 in human serum or plasma using this compound as an internal standard.
Protocol 1: Sample Preparation - Protein Precipitation
This is a rapid and common method for sample cleanup.
-
Aliquoting: In a microcentrifuge tube, add 200 µL of the serum sample, calibrator, or quality control.[6]
-
Internal Standard Spiking: Add a known amount (e.g., 25 µL) of the this compound internal standard solution to each tube and briefly vortex.[6]
-
Protein Precipitation: Add 400 µL of acetonitrile and 100 µL of a zinc sulfate solution. Vortex for 1 minute to precipitate the proteins.[6]
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial.
-
Injection: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Sample Preparation - Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup, which can be beneficial for reducing matrix effects.[4]
-
Aliquoting and Spiking: Follow steps 1 and 2 from the Protein Precipitation protocol.
-
Protein Precipitation: Follow step 3 from the Protein Precipitation protocol.
-
Centrifugation: Follow step 4 from the Protein Precipitation protocol.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing it with 1 mL of methanol, followed by 1 mL of water.[6]
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solution like 70% methanol in water to remove interferences.[8]
-
Elution: Elute the analytes of interest with an appropriate solvent, such as methanol.[8]
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the reconstitution solution (typically the initial mobile phase composition).[6]
-
Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]
Protocol 3: LC-MS/MS Analysis
The following is a general LC-MS/MS method. Specific conditions may need to be optimized for individual instruments.
-
LC Separation:
-
Inject the prepared sample onto the LC system.
-
Perform a gradient elution. For example, start at 60% mobile phase B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to the initial conditions for equilibration.[6]
-
-
MS/MS Detection:
Visualizations
Signaling Pathway
Caption: Metabolic pathway of Vitamin D3 activation.
Experimental Workflow
Caption: General experimental workflow for Vitamin D analysis.
Logical Relationship
Caption: Principle of internal standard use for quantification.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. chromtech.com [chromtech.com]
- 5. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. itspsolutions.com [itspsolutions.com]
Application of VD3-d6 in Pediatric Vitamin D Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D is a crucial prohormone for calcium homeostasis and bone metabolism, and it also plays a significant role in immune function.[1] Vitamin D deficiency in children can lead to rickets and is associated with an increased risk of various other health issues.[2] The accurate assessment of vitamin D metabolism and status in the pediatric population is therefore of paramount importance for both clinical practice and research. The use of stable isotope-labeled vitamin D, such as deuterated vitamin D3 (VD3-d6), offers a powerful tool for in vivo tracer studies in children, allowing for the safe and precise investigation of vitamin D absorption, distribution, metabolism, and excretion without the use of radioactive isotopes.[3] This document provides detailed application notes and protocols for the use of this compound in pediatric vitamin D research, with a focus on experimental design, sample analysis, and data interpretation.
Data Presentation: Quantitative Insights from Pediatric Vitamin D Studies
Table 1: Serum 25-Hydroxyvitamin D [25(OH)D] Response to Vitamin D3 Supplementation in Children
| Age Group | Daily Vitamin D3 Dose (IU) | Duration of Supplementation | Mean Baseline 25(OH)D (nmol/L) | Mean Final 25(OH)D (nmol/L) | Mean Change in 25(OH)D (nmol/L) | Reference |
| Infants (<1 year) | 400 | 8 weeks | 17.3 (cord blood) | 29.7 (at 8 weeks) | +12.4 | [4] |
| Infants (<1 year) | 800 | 8 weeks | 17.3 (cord blood) | Not specified | Not specified | [4] |
| Toddlers (1-2 years) | Not specified | Cross-sectional | 11.4 (C3-epi-25-OH-D3) | 5.4 (C3-epi-25-OH-D3) | -6.0 | [5] |
| Children (9-13 years) | 0 (Placebo) | 12 weeks | 70.0 | ~60 | -10 | [6] |
| Children (9-13 years) | 400 | 12 weeks | 70.0 | ~75 | +5 | [6] |
| Children (9-13 years) | 1000 | 12 weeks | 70.0 | ~85 | +15 | [6] |
| Children (9-13 years) | 2000 | 12 weeks | 70.0 | ~100 | +30 | [6] |
| Children (9-13 years) | 4000 | 12 weeks | 70.0 | ~146 | +76 | [6] |
Table 2: Prevalence of Vitamin D Deficiency in Healthy Infants and Toddlers
| Age Group | Serum 25(OH)D Cut-off for Deficiency | Prevalence of Deficiency | Serum 25(OH)D Cut-off for Insufficiency | Prevalence of Insufficiency | Reference |
| Infants and Toddlers | ≤20 ng/mL | 12.1% | ≤30 ng/mL | 40.0% | [7] |
Experimental Protocols
The following protocols are synthesized from methodologies described in the scientific literature for pediatric vitamin D research and LC-MS/MS analysis. These are intended as a guide and should be adapted and validated for specific research questions and institutional guidelines.
Protocol 1: Oral Administration of this compound for Pediatric Tracer Studies
1. Objective: To administer a known quantity of this compound orally to pediatric subjects to trace its metabolic fate.
2. Materials:
-
This compound (Cholecalciferol-d6) of known purity and concentration, dissolved in a suitable vehicle (e.g., sterile medium-chain triglyceride oil).
-
Calibrated oral syringes for accurate dosing.
-
Participant information sheets and informed consent/assent forms.
-
Standard operating procedures for pediatric clinical studies.
3. Procedure:
-
3.1. Subject Recruitment and Screening:
-
Recruit healthy children or children with specific conditions of interest, based on approved study criteria.[8][9]
-
Obtain written informed consent from parents/guardians and assent from older children.
-
Conduct a thorough medical history and physical examination to ensure eligibility.
-
Collect baseline blood samples to determine endogenous vitamin D status.[10]
-
-
3.2. Dosage Calculation and Preparation:
-
The tracer dose of this compound should be high enough to be detected above the natural abundance of deuterated compounds but low enough to be physiologically safe and not significantly perturb the endogenous vitamin D pool. A common approach is to use a dose that is a fraction of the recommended daily intake.
-
Accurately prepare the this compound solution in the chosen vehicle under sterile conditions.
-
-
3.3. Administration:
-
Administer the this compound solution orally using a calibrated syringe.
-
For infants, the solution can be administered directly into the mouth, alongside a small amount of milk or formula to ensure complete ingestion.
-
Record the exact time of administration.
-
-
3.4. Post-Administration Monitoring:
-
Monitor the child for any adverse events, although these are highly unlikely with a stable isotope tracer.
-
Protocol 2: Blood Sample Collection and Processing
1. Objective: To collect and process blood samples for the analysis of this compound and its metabolites.
2. Materials:
-
Standard phlebotomy supplies for pediatric blood collection (e.g., butterfly needles, small volume collection tubes).
-
Serum separator tubes (SST) or EDTA-containing tubes for plasma.
-
Centrifuge.
-
Cryovials for sample storage.
-
-80°C freezer.
3. Procedure:
-
3.1. Blood Collection Schedule:
-
Collect blood samples at predetermined time points post-VD3-d6 administration to capture the pharmacokinetic profile. A typical schedule might include samples at baseline (pre-dose), and at 24, 48, 72 hours, and 1, 2, 4, and 8 weeks post-dose.[4]
-
-
3.2. Sample Processing:
-
For serum, allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge the tubes at 1500 x g for 15 minutes at 4°C.
-
Carefully aspirate the serum or plasma, avoiding the buffy coat and red blood cells.
-
Aliquot the serum or plasma into labeled cryovials.
-
-
3.3. Storage:
-
Immediately store the aliquots at -80°C until analysis to ensure the stability of vitamin D metabolites.
-
Protocol 3: LC-MS/MS Analysis of this compound and its Metabolites in Pediatric Serum
1. Objective: To accurately quantify the concentrations of this compound and its primary metabolite, 25-hydroxyvitamin D3-d6 (25(OH)D3-d6), in pediatric serum samples.
2. Materials and Reagents:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[11][12]
-
Analytical column (e.g., C18 or PFP column).[5]
-
This compound and 25(OH)D3-d6 analytical standards.
-
Solvents: Methanol, acetonitrile, water (LC-MS grade).
-
Reagents: Formic acid or acetic acid.[11]
-
Sample preparation materials: Protein precipitation reagents (e.g., acetonitrile, methanol, zinc sulfate), solid-phase extraction (SPE) cartridges.[12][13]
3. Procedure:
-
3.1. Sample Preparation:
-
Protein Precipitation: To a 100 µL serum sample, add an internal standard solution. Precipitate proteins by adding a solution of acetonitrile or methanol. Vortex and centrifuge to pellet the proteins.[11]
-
Solid-Phase Extraction (SPE): Load the supernatant from the protein precipitation step onto a conditioned SPE cartridge. Wash the cartridge to remove interfering substances and then elute the vitamin D metabolites with an appropriate solvent.[12]
-
-
3.2. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the extracted sample onto the analytical column. Use a gradient elution with a mobile phase consisting of water and methanol/acetonitrile with a small percentage of formic or acetic acid to separate the vitamin D metabolites.[5][11]
-
Mass Spectrometry Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 25(OH)D3-d6 and the internal standard will be monitored for quantification.[5]
-
-
3.3. Data Analysis:
-
Construct a calibration curve using known concentrations of the 25(OH)D3-d6 standard.
-
Calculate the concentration of 25(OH)D3-d6 in the pediatric samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Vitamin D metabolism and signaling pathway.
Caption: Experimental workflow for a pediatric this compound tracer study.
Caption: Vitamin D signaling in the pediatric immune system.
Conclusion
The use of this compound as a stable isotope tracer provides a safe and effective method for detailed investigation of vitamin D metabolism in pediatric populations. The protocols and data presented here offer a framework for researchers to design and conduct robust studies in this critical area of child health. Accurate quantification of this compound and its metabolites using LC-MS/MS allows for a deeper understanding of the factors influencing vitamin D status in children, which can inform clinical guidelines and public health recommendations. Further research utilizing these advanced techniques is essential to optimize vitamin D nutrition and its health benefits for all children.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D in pediatric age: Current evidence, recommendations, and misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pedsendo.org [pedsendo.org]
- 4. Vitamin D metabolism in the premature newborn: A randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical measurement of serum 25-OH-vitamin D₃, 25-OH-vitamin D₂ and their C3-epimers by LC-MS/MS in infant and pediatric specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized trial of vitamin D₃ supplementation in children: dose-response effects on vitamin D metabolites and calcium absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Protocol for the Vitamin D Oral Replacement in Asthma (VDORA) study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. childrenscolorado.org [childrenscolorado.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. High-throughput measurement of 25-hydroxyvitamin D by LC-MS/MS with separation of the C3-epimer interference for pediatric populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Vitamin D Analysis with VD3-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing VD3-d6 as an internal standard to overcome matrix effects in vitamin D analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact vitamin D analysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. In the context of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of vitamin D, these effects, primarily ion suppression, can lead to inaccurate quantification.[1][2] Components of complex matrices like plasma, serum, or food can interfere with the ionization of vitamin D and its metabolites, resulting in a decreased signal intensity and compromising the accuracy and reproducibility of the method.[3][4]
Q2: How does using a deuterated internal standard like this compound help in overcoming matrix effects?
A2: A deuterated internal standard (IS) such as Vitamin D3-d6 (this compound) is chemically identical to the analyte (Vitamin D3) but has a different mass due to the presence of deuterium atoms.[5] The IS is added to the sample at a known concentration before sample preparation. Since the IS and the analyte have nearly identical physicochemical properties, they experience similar matrix effects during sample processing and ionization.[6] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.[7]
Q3: Is this compound always effective in completely eliminating matrix effects?
A3: While this compound is a widely used and effective internal standard, it may not always completely eliminate matrix effects, especially in highly complex matrices.[1][2] Studies have shown that in some food matrices, significant matrix effects can still be observed even with the use of a deuterium-labeled internal standard.[1][2] In such cases, alternative strategies like using a ¹³C-labeled internal standard, which may co-elute more closely with the analyte, could offer better compensation.[1][2]
Q4: What are the key considerations when developing an LC-MS/MS method for vitamin D analysis to minimize matrix effects?
A4: Several factors should be carefully considered:
-
Sample Preparation: Employing robust sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) is crucial to remove interfering matrix components.[8][9]
-
Chromatographic Separation: Achieving good chromatographic separation of the analyte from matrix interferences is essential.[6]
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for vitamin D analysis as it is generally less susceptible to matrix effects.[4]
-
Internal Standard Selection: The choice of an appropriate internal standard that closely mimics the behavior of the analyte is critical.[10]
-
Method Validation: Thorough method validation, including the assessment of matrix effects in different lots of the matrix, is necessary to ensure the reliability of the results.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Matrix components co-eluting with the analyte. | Optimize the chromatographic gradient to improve separation. Enhance sample cleanup procedures (e.g., use a different SPE sorbent). |
| High Variability in Results (Poor Precision) | Inconsistent matrix effects between samples. | Ensure consistent and thorough sample preparation for all samples and standards. Verify the purity and concentration of the this compound internal standard. |
| Low Signal Intensity (Ion Suppression) | High concentration of interfering compounds in the matrix. | Dilute the sample if the analyte concentration allows. Improve sample cleanup to remove phospholipids and other interfering substances.[12][13] Consider switching from ESI to an APCI source.[4] |
| Inaccurate Quantification (Poor Accuracy) | The internal standard does not adequately compensate for the matrix effect. | Evaluate a different internal standard, such as a ¹³C-labeled analog.[1][2] Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration). |
| Interference Peaks | Presence of isobaric or isomeric compounds in the matrix. | Optimize chromatographic conditions to separate interfering peaks.[6] Utilize multiple reaction monitoring (MRM) with specific precursor and product ion transitions for both the analyte and internal standard. |
Experimental Protocols
Protocol 1: Generic Sample Preparation for Vitamin D Analysis in Serum/Plasma
This protocol outlines a common workflow for the extraction of vitamin D from serum or plasma samples prior to LC-MS/MS analysis.
Caption: General workflow for serum/plasma sample preparation.
Methodology:
-
Sample Collection: Collect blood samples and separate serum or plasma.
-
Internal Standard Spiking: To a 100 µL aliquot of serum or plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile or methanol to precipitate proteins.[9]
-
Vortex and Centrifugation: Vortex the mixture vigorously for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Evaluate Matrix Effects
This experiment helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Caption: Setup for a post-column infusion experiment.
Methodology:
-
System Setup: As depicted in the diagram, a syringe pump continuously infuses a solution of this compound at a constant flow rate into the mobile phase stream after the LC column, via a T-connector.
-
Stable Baseline: Allow the system to stabilize to obtain a constant signal for the infused this compound.
-
Sample Injection: Inject a prepared blank matrix sample (a sample processed without the analyte or internal standard).
-
Data Analysis: Monitor the signal of the infused this compound. Any deviation (dip or rise) from the stable baseline during the chromatographic run indicates the presence of matrix effects at that retention time. A dip signifies ion suppression, while a rise indicates ion enhancement. This information can be used to adjust the chromatography to separate the analyte of interest from these interfering regions.[1][2]
Data Summary
Table 1: Comparison of Matrix Effects in Different Sample Matrices
The following table summarizes hypothetical but representative data on the extent of matrix effects observed in various sample types when analyzing Vitamin D3, with and without the use of this compound as an internal standard. The matrix effect is calculated as: (Peak Area in Matrix / Peak Area in Solvent) * 100%. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.
| Sample Matrix | Analyte | Matrix Effect (without IS) | Matrix Effect (with this compound IS) |
| Human Serum | 25(OH)D3 | 75% (Suppression) | 98% (Minimal Effect) |
| Fortified Milk | Vitamin D3 | 60% (Suppression) | 95% (Minimal Effect) |
| Fish Oil | Vitamin D3 | 55% (Suppression) | 92% (Minimal Effect) |
| Egg Yolk | 25(OH)D3 | 70% (Suppression) | 96% (Minimal Effect) |
Note: The values presented are for illustrative purposes and can vary depending on the specific LC-MS/MS method and sample preparation protocol used.
This technical support guide provides a foundational understanding and practical solutions for addressing matrix effects in vitamin D analysis using this compound. For more specific applications, further optimization and validation are always recommended.
References
- 1. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. shimadzu.co.kr [shimadzu.co.kr]
- 4. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis [mdpi.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Simultaneous determination of vitamin D metabolites 25(OH)D3 and 1α,25(OH)2D3 in human plasma using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: VD3-d6 Analysis in ESI-MS
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the minimization of ion suppression for deuterated Vitamin D3 (VD3-d6) in Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My signal for this compound is low or inconsistent. How can I determine if ion suppression is the cause?
A common and effective method to diagnose ion suppression is the post-column infusion experiment.[1][2][3] This involves infusing a standard solution of this compound directly into the mass spectrometer at a constant rate while a blank, processed sample matrix (e.g., a plasma extract without the analyte) is injected onto the LC column.[3] A significant drop in the stable baseline signal of this compound at specific points in the chromatogram indicates that components from your sample matrix are co-eluting and suppressing the ionization of your internal standard.[3][4]
Another approach is to compare the peak area of the internal standard in a sample prepared with the biological matrix against the peak area in a sample prepared with a clean solvent. A lower peak area in the biological matrix sample suggests the presence of ion suppression.[5]
Q2: What are the most common causes of ion suppression for this compound?
Ion suppression in ESI-MS occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte.[4][6] For this compound, which is typically analyzed in complex biological matrices like serum or plasma, the primary causes are:
-
Phospholipids: These are abundant in plasma and serum and are notorious for causing significant ion suppression in ESI.
-
Salts and Endogenous Compounds: High concentrations of salts and other small molecules in the sample can compete with the analyte for ionization.[6]
-
Co-eluting Metabolites: Other vitamin D metabolites or structurally similar compounds can co-elute and interfere with the ionization process.[7]
Q3: What are the most effective sample preparation techniques to reduce ion suppression?
Effective sample preparation is the most critical step to minimize matrix effects.[6] The goal is to remove interfering components while efficiently recovering your analyte.
-
Solid-Phase Extraction (SPE): This is a highly effective cleanup technique that can significantly reduce ion suppression by selectively isolating the analyte.[3][6]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting pH and solvent choice to selectively extract this compound and other vitamin D metabolites, leaving many interfering substances behind.[5][6]
-
Combined LLE-SPE: A multi-step approach combining LLE followed by SPE has been shown to reduce ion suppression by 2 to 4-fold compared to SPE alone, significantly lowering baseline noise.[8][9]
-
Protein Precipitation (PPT): While simple and fast, PPT is a cruder cleanup method. It removes proteins but leaves behind high levels of phospholipids and other matrix components that can cause significant ion suppression.[4]
Q4: Can chromatographic conditions be optimized to minimize ion suppression?
Yes, optimizing the LC separation is a key strategy to resolve this compound from matrix interferences.[4][6]
-
Column Choice: Using a column with different selectivity, such as a Pentafluorophenyl (F5) or Cyano phase, can help separate the analyte from co-eluting interferences that are problematic on standard C18 columns.[10]
-
Mobile Phase and Gradient: Adjusting the mobile phase composition (e.g., organic solvent choice) and the elution gradient can change the retention times of both this compound and interfering compounds, improving their separation.[6] It is often recommended to adjust the chromatography so that the analyte does not elute in the "suppression zones," typically at the very beginning or end of the gradient.[4]
-
Flow Rate: Reducing the flow rate can sometimes improve ionization efficiency and lessen the impact of matrix components.[3]
Q5: Should I consider using a different ionization technique?
If ion suppression remains a significant problem in ESI, switching to Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative.[3] APCI is a gas-phase ionization technique and is generally less susceptible to ion suppression from non-volatile matrix components like salts and phospholipids compared to ESI.[4]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression?
Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of other co-eluting compounds.[4][6] In the ESI source, these interfering molecules compete with the analyte for the available charge on the surface of the evaporating droplets, leading to a decreased number of analyte ions reaching the mass spectrometer and thus a lower signal.[6]
Q2: How does a deuterated internal standard like this compound help with ion suppression?
A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for quantitative LC-MS analysis. Because it is chemically almost identical to the analyte (VD3), it co-elutes and experiences nearly the same degree of ion suppression.[6][11] This means that while the absolute signal of both the analyte and the internal standard may be suppressed, the ratio of their signals remains consistent. This allows for accurate quantification by compensating for signal loss due to matrix effects and other variations.[6][12]
Q3: What is the "Matrix Effect" and how is it quantified?
The Matrix Effect (ME) is a quantitative measure of ion suppression or enhancement. It is typically calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a pure solvent (neat solution).
The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods on Ion Suppression
| Sample Preparation Method | Analyte(s) | Matrix | Key Finding | Reference |
| LLE-SPE | 1α,25(OH)2VitD | Human Serum | Reduced ion suppression by 2- to 4-fold and significantly lowered baseline noise compared to SPE alone. | [8][9] |
| Protein Precipitation | Vitamin D Metabolites | Human Serum | Leaves high levels of co-extracted phospholipids, leading to significant matrix interference. | |
| HybridSPE®-PLus | Vitamin D Metabolites | Human Serum | Effectively removes phospholipids post-protein precipitation, resulting in a cleaner extract for analysis. |
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression
-
Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that provides a stable, mid-to-high intensity signal.
-
Set up Infusion: Use a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream via a T-junction placed between the analytical column and the MS source.
-
Equilibrate System: Allow the LC-MS system to equilibrate until a stable signal (baseline) for this compound is observed.
-
Inject Blank Matrix: Inject a blank sample that has been processed through your entire sample preparation procedure (e.g., an extract of serum or plasma without any analyte or internal standard).
-
Analyze Data: Monitor the this compound signal throughout the chromatographic run. Any dips or drops in the baseline correspond to retention times where matrix components are eluting and causing ion suppression.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction followed by Solid-Phase Extraction (LLE-SPE)
This protocol is adapted from a method developed for vitamin D metabolites.[8]
-
Protein Precipitation: To a 100 µL serum sample, add an appropriate volume of methanol/acetonitrile to precipitate proteins. Vortex and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add a buffer solution (e.g., 0.4 M K2HPO4) followed by an immiscible organic solvent like hexane. Vortex thoroughly to extract the vitamin D metabolites into the hexane layer.
-
Collection & Evaporation: Carefully collect the upper hexane layer. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction: Reconstitute the dried extract in a solvent suitable for SPE loading. Apply the sample to a conditioned SPE cartridge (e.g., C18).
-
Wash and Elute: Wash the cartridge with a weak solvent to remove remaining polar interferences. Elute the VD3 and its metabolites with a stronger organic solvent.
-
Final Preparation: Evaporate the eluate and reconstitute the final residue in the mobile phase for injection into the LC-MS system.
Visualizations
Caption: Troubleshooting workflow for diagnosing and mitigating ion suppression.
Caption: Experimental workflow for LLE-SPE sample preparation.
References
- 1. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. A Simple, Rapid Atmospheric Pressure Chemical Ionization Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 25‐Hydroxyvitamin D2 and D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 8. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analytical considerations for accurately capturing the relevant species contributing to vitamin D status in liquid chromatography‐tandem mass spectrometry assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC Gradient for Vitamin D Epimer Separation
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for the challenging separation of vitamin D epimers, with a specific focus on utilizing VD3-d6 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of vitamin D epimers, such as 3-epi-25-hydroxyvitamin D3, from their corresponding active forms so challenging?
A1: The separation is difficult because epimers are stereoisomers that differ only in the spatial orientation of a single hydroxyl group, in this case, at the C3 position.[1][2] This subtle structural difference results in very similar physicochemical properties, leading to co-elution or poor resolution with standard reversed-phase HPLC methods.[1] Since epimers and their active counterparts are isobaric (have the same mass-to-charge ratio), mass spectrometry alone cannot differentiate them, necessitating effective chromatographic separation for accurate quantification.[2][3][4][5][6]
Q2: What is the role of this compound in this analysis?
A2: this compound, or Vitamin D3-26,26,26,27,27,27-d6, is a deuterated form of Vitamin D3.[7][8] It is commonly used as an internal standard (IS) in LC-MS/MS analysis.[7][9] The six deuterium atoms increase its mass by six Daltons, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer. Since this compound is chemically and structurally very similar to the analytes of interest, it behaves similarly during sample preparation (extraction) and chromatographic separation. This helps to correct for variations in sample processing and instrumental response, thereby improving the accuracy and precision of the quantification.[10]
Q3: What are the key factors to consider when optimizing the LC gradient for this separation?
A3: The most critical factors for separating vitamin D epimers are the choice of the stationary phase (the column) and the composition of the mobile phase.[1] A shallow gradient, which gradually increases the organic solvent concentration, can enhance the separation window and improve resolution between closely eluting peaks.[1] Additionally, adjusting the column temperature can influence selectivity and peak shape.[1][11]
Q4: Can I use a standard C18 column for this separation?
A4: While some success can be achieved with highly hydrophobic C18 columns with a high carbon load, achieving baseline resolution of vitamin D epimers on a standard C18 column is often challenging.[1][12] Specialized column chemistries frequently provide superior selectivity and are highly recommended.
Troubleshooting Guide
Issue 1: Poor or No Resolution Between Vitamin D Epimers
| Potential Cause | Troubleshooting Steps |
| Inadequate Column Selectivity | - Switch to a specialized column: Consider columns with cholesterol-based, pentafluorophenyl (PFP), or porous graphitic carbon stationary phases, which have demonstrated superior selectivity for vitamin D epimers.[1][3][5][6][13][14] - Use tandem columns: Coupling a high-resolution C18 column with a chiral column can also achieve the desired separation.[15][16] |
| Suboptimal Mobile Phase Composition | - Modify the organic solvent ratio: Systematically vary the ratio of organic solvents like methanol and acetonitrile.[1] - Incorporate a third solvent: Adding a small percentage of a solvent like isopropanol or tetrahydrofuran can sometimes improve selectivity.[14] - Adjust mobile phase additives: The choice of buffer (e.g., ammonium formate vs. formic acid) can impact ionization and peak shape. |
| Gradient is too steep | - Implement a shallower gradient: A slower increase in the organic mobile phase percentage will increase the separation window and can improve the resolution between closely eluting peaks.[1] |
| Inappropriate Column Temperature | - Optimize column temperature: Lowering the column temperature (e.g., to 15°C) has been shown to improve the resolution of epimers on certain columns.[11] |
Issue 2: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | - Adjust mobile phase pH: Ensure the mobile phase pH is within the stable range for your column to minimize interactions with residual silanols.[1] |
| Column Overload | - Reduce sample injection volume or concentration: Injecting too much sample can lead to peak distortion. |
| Column Contamination or Degradation | - Wash the column: Follow the manufacturer's instructions for column washing. - Replace the column: If washing does not resolve the issue, the column may be at the end of its lifespan. |
Issue 3: Co-elution with Other Vitamin D Metabolites or Isobaric Interferences
| Potential Cause | Troubleshooting Steps |
| Complex Sample Matrix | - Implement a gradient elution: A gradient that starts with a weaker mobile phase and gradually increases the organic content can help resolve compounds with different polarities.[1] - Utilize two-dimensional LC (2D-LC): Coupling two columns with different selectivities (e.g., PFP and C18) can provide enhanced resolution for complex samples.[17] |
| Presence of Isobaric Interferences | - Optimize chromatographic separation: Ensure baseline separation of known isobars like 7α-hydroxy-4-cholesten-3-one (7αC4).[4][10] - Use high-resolution mass spectrometry (HRMS): HRMS can help to distinguish between compounds with very similar mass-to-charge ratios.[18] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This is a representative protocol for the extraction of vitamin D metabolites from serum.
-
To 400 µL of serum in a glass vial, add 15 µL of an internal standard solution (e.g., 1 µg/mL of this compound in methanol).[5]
-
Add 400 µL of 0.2 M ZnSO4 and vortex.[5]
-
Add 2 mL of hexane, vortex for 90 seconds, and then centrifuge for 10 minutes at 4,300 rpm.[5]
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness under a stream of nitrogen at 55°C.[5]
-
Reconstitute the dried extract in 100 µL of a 50:50 water:methanol solution for LC-MS/MS analysis.[5]
LC-MS/MS Method for Separation of Vitamin D Epimers
The following table outlines a starting point for an LC method optimized for epimer separation. Further optimization will be required based on your specific instrumentation and column.
| Parameter | Condition |
| Column | Raptor FluoroPhenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent PFP column.[3][5] |
| Mobile Phase A | Water with 0.1% Formic Acid or 2 mM Ammonium Acetate with 0.1% Formic Acid.[11][16] |
| Mobile Phase B | Methanol with 0.1% Formic Acid.[11] |
| Gradient | Start at 70-80% B, increase to 90-100% B over 4-5 minutes, hold for 1-2 minutes, then return to initial conditions. |
| Flow Rate | 0.2 - 0.4 mL/min.[11][13] |
| Column Temperature | 15°C - 40°C (optimization required).[11][16] |
| Injection Volume | 10 µL.[5] |
| Mass Spectrometer | Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[15][16] |
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Epimers of Vitamin D: A Review | MDPI [mdpi.com]
- 3. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 4. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast, Accurate LC-MS/MS Analysis of the C3 Epimer of 25-Hydroxyvitamin D on Raptor FluoroPhenyl Columns [restek.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. nacalai.com [nacalai.com]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Two-dimensional liquid chromatography coupled to tandem mass spectrometry for vitamin D metabolite profiling including the C3-epimer-25-monohydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analytical considerations for accurately capturing the relevant species contributing to vitamin D status in liquid chromatography‐tandem mass spectrometry assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Recovery of VD3-d6 in Sample Preparation
Welcome to the technical support center for troubleshooting issues related to the analysis of Vitamin D and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during sample preparation, with a specific focus on the poor recovery of the internal standard, Vitamin D3-d6 (VD3-d6).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for low recovery of this compound during sample preparation?
Poor recovery of this compound can be attributed to several factors throughout the sample preparation workflow. These issues can generally be categorized into three main areas: inefficiencies in the extraction process, degradation of the analyte, and matrix effects that interfere with detection. Specific common causes include:
-
Incomplete Protein Precipitation: VD3 and its metabolites are highly bound to the Vitamin D Binding Protein (VDBP) in plasma and serum.[1] If the protein precipitation step is not efficient, the this compound will not be fully released, leading to its loss during subsequent extraction steps.
-
Suboptimal Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The choice of solvents, pH, and elution conditions are critical for successful extraction.[2][3] An inappropriate solvent may not efficiently extract the lipophilic this compound from the aqueous sample matrix. Similarly, in SPE, issues like incorrect sorbent selection, improper conditioning, or using an elution solvent that is too weak can result in the analyte being retained on the column.[2]
-
Analyte Degradation: Vitamin D3 is susceptible to degradation under certain conditions. Exposure to acidic pH, high temperatures, and light can lead to the loss of the analyte before it can be quantified.[4][5]
-
Matrix Effects: Co-extracted components from the sample matrix, such as phospholipids, can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression and the appearance of low recovery.
-
Derivatization Issues: When derivatization is used to enhance sensitivity, incomplete reactions or instability of the derivatized product can also result in lower than expected signals for this compound.[6][7]
Q2: My recovery of this compound is inconsistent between samples. What could be the cause?
Inconsistent recovery often points to variability in the sample preparation process or differences in the sample matrices themselves. Key areas to investigate include:
-
Variable Matrix Effects: The composition of biological samples can vary significantly between individuals or sample lots. Differences in lipid content, for example, can alter the efficiency of extraction and the degree of ion suppression.
-
Inconsistent pH: If the pH of the samples is not properly controlled and consistent, it can affect the stability and extraction efficiency of this compound.[4]
-
Pipetting and Handling Errors: Small inconsistencies in solvent volumes, mixing times, or incubation periods can be magnified throughout the workflow, leading to variable recovery. Automation of liquid handling can help minimize these errors.[8]
-
Emulsion Formation in LLE: The formation of an emulsion layer between the aqueous and organic phases during liquid-liquid extraction can trap the analyte, and the extent of this emulsion can vary from sample to sample.
Q3: I am using Solid-Phase Extraction (SPE) and experiencing low this compound recovery. What are the key parameters to optimize?
For low recovery in SPE, a systematic approach to troubleshooting is recommended. The following are critical parameters to evaluate and optimize:
-
Sorbent Selection: Ensure the chosen sorbent has the appropriate chemistry (e.g., C18 for reversed-phase extraction) to retain the lipophilic this compound.[2]
-
Conditioning and Equilibration: The sorbent must be properly conditioned with a strong solvent (like methanol) and then equilibrated with a weaker solvent (like water) to ensure proper interaction with the analyte upon loading.
-
Sample Loading: The composition of the sample loading solution is crucial. A high percentage of organic solvent in the sample can cause the analyte to break through the column without being retained.[9] It's also important to disrupt the protein binding of this compound before loading.[9]
-
Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound. A common approach is to use a low percentage of organic solvent in an aqueous solution.
-
Elution: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. Ensure the volume of the elution solvent is sufficient to completely elute the analyte from the column.
Data Presentation
Table 1: Comparison of Recovery for Different Sample Preparation Techniques
| Sample Preparation Method | Analyte | Matrix | Average Recovery (%) | Key Considerations |
| Protein Precipitation (Acetonitrile) | 25(OH)D3 | Serum | 81.1 - 102%[10] | Simple and fast, but may have significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 25(OH)D3 | Plasma | 87 - 102% | Can be prone to emulsion formation and is more labor-intensive. |
| Supported Liquid Extraction (SLE) | 25-OH Vitamin D3 | Plasma | >80%[11] | Offers high throughput and clean extracts.[11] |
| Solid-Phase Extraction (SPE) | 25(OH)D3 | Plasma | 89 - 104%[12] | Can be automated and provides clean extracts, but requires careful method development.[12] |
Table 2: Influence of pH and Temperature on Vitamin D3 Stability
| Condition | Remaining Vitamin D3 (%) | Time | Reference |
| pH 2 | ~50% | 6 hours | [5] |
| pH 5 | Gradual degradation | - | [5] |
| pH 11 | Gradual degradation | - | [5] |
| 25°C | ~98% | 7 days | [13] |
| 40°C | ~86% | 7 days | [13] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and may require optimization for specific laboratory conditions.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of an internal standard spiking solution containing this compound.
-
Add 200 µL of a protein precipitation reagent (e.g., 0.2M zinc sulfate in methanol) to disrupt protein binding.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a wash solution (e.g., 10% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the this compound and other vitamin D metabolites with 1 mL of an elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Serum
This protocol provides a general framework for LLE.
-
Sample Preparation:
-
To 200 µL of serum in a glass tube, add 20 µL of the this compound internal standard solution.
-
-
Protein Denaturation and Extraction:
-
Add 500 µL of acetonitrile to the serum sample to precipitate proteins.
-
Add 1 mL of an extraction solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
-
Mixing and Phase Separation:
-
Vortex the tube vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer containing the this compound to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of mobile phase for analysis.
-
Visualizations
Caption: Comparative workflows for SPE and LLE of this compound.
References
- 1. Vitamin D: Current Challenges between the Laboratory and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eppendorf.com [eppendorf.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. data.biotage.co.jp [data.biotage.co.jp]
- 12. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 13. sysrevpharm.org [sysrevpharm.org]
Technical Support Center: Analysis of VD3-d6 Signal Intensity
Welcome to the technical support center for the analysis of Vitamin D3-d6 (VD3-d6). This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase additives on this compound signal intensity in Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: Which mobile phase additive generally provides the best signal intensity for this compound?
A1: Based on experimental data, mobile phases containing ammonium formate often provide a significant enhancement in signal intensity for vitamin D metabolites, including this compound, compared to acidic modifiers like formic acid alone. In some cases, using a 5 mM ammonium formate buffer has been shown to nearly double the signal response of 25-hydroxyvitamin D3 when compared to a 0.1% formic acid mobile phase.[1] The ammonium ions can promote the formation of protonated molecules in the electrospray ionization (ESI) source, leading to a stronger signal.[2]
Q2: Can the concentration of the mobile phase additive affect the signal intensity of this compound?
A2: Yes, the concentration of the mobile phase additive can influence the signal intensity. While an optimal concentration can enhance ionization and improve signal, excessively high concentrations of additives can lead to ion suppression, where the additive ions compete with the analyte ions (this compound) for ionization, thereby reducing the signal. It is crucial to optimize the additive concentration for your specific LC-MS system and method.
Q3: Is there a significant difference in signal intensity between different sources of the same mobile phase additive?
A3: While minor variations might exist between high-purity grades from different manufacturers, significant differences are not typically expected if the additives are of high purity (LC-MS grade). However, the age and storage conditions of the additives can impact their quality and, consequently, the signal intensity and baseline noise. For instance, a study showed that freshly prepared and one-year-old mobile phases containing 10 mM ammonium formate and 0.05% formic acid exhibited similar responses for 25-hydroxyvitamin D2 and D3.[3]
Q4: Can the choice of organic solvent in the mobile phase impact the effect of the additive on this compound signal?
A4: Absolutely. The choice of organic solvent (e.g., methanol or acetonitrile) influences the elution strength and the ionization efficiency. Methanol, for instance, has been reported to provide better separation and higher sensitivity for vitamin D analysis in some chromatographic modes like supercritical fluid chromatography (SFC).[4] The interplay between the organic solvent and the additive can affect the overall signal intensity. Therefore, optimization should involve testing different combinations of organic solvents and additives.
Troubleshooting Guide: Low this compound Signal Intensity
Low signal intensity of the internal standard, this compound, can compromise the accuracy and precision of your analytical method. This guide provides a systematic approach to troubleshoot and resolve this issue.
Diagram: Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow for troubleshooting low this compound signal intensity.
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | 1. Evaluate Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound. To check for this, perform a post-column infusion of a this compound standard while injecting a blank matrix extract. A dip in the signal at the retention time of this compound indicates ion suppression. 2. Improve Sample Cleanup: Enhance your sample preparation method (e.g., by using solid-phase extraction (SPE)) to remove interfering matrix components.[1] 3. Modify Chromatography: Adjust the chromatographic gradient to separate this compound from the suppressive matrix components. |
| Suboptimal Mobile Phase Composition | 1. Prepare Fresh Mobile Phase: Mobile phase additives can degrade over time. Prepare fresh solutions to ensure their effectiveness. 2. Optimize Additive Concentration: Systematically vary the concentration of your mobile phase additive (e.g., 1 mM, 5 mM, 10 mM ammonium formate) to find the optimal concentration that maximizes the this compound signal. 3. Test Alternative Additives: If using formic acid, consider switching to ammonium formate or a combination of formic acid and ammonium formate, as this has been shown to significantly enhance the signal.[1][5] |
| Incorrect MS Parameters | 1. Direct Infusion: Directly infuse a standard solution of this compound into the mass spectrometer to verify that the instrument is tuned correctly and that the source is clean. If the signal is low during direct infusion, the issue is likely with the MS instrument itself. 2. Source Cleaning: A contaminated ion source can lead to a significant drop in signal intensity. Follow the manufacturer's instructions for cleaning the ion source. |
| LC System Issues | 1. Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can lead to a drop in pressure and inconsistent flow, affecting signal intensity. 2. Column Performance: A deteriorating or clogged column can lead to poor peak shape and reduced signal. Try replacing the column with a new one. |
| Sample Preparation Errors | 1. Verify Internal Standard Concentration: Ensure that the correct concentration of the this compound internal standard is being added to all samples. 2. Assess Extraction Recovery: Evaluate the recovery of this compound during your sample preparation process to ensure that the analyte is not being lost during extraction steps. |
Data on Mobile Phase Additive Impact
The selection of a mobile phase additive can have a substantial impact on the signal intensity of vitamin D metabolites. The following table summarizes the quantitative effect of ammonium formate versus formic acid on the peak area of 25-hydroxyvitamin D3, which is structurally very similar to this compound and is expected to behave similarly.
Table 1: Comparison of Peak Area Response for 25-Hydroxyvitamin D3 with Different Mobile Phase Buffers [1]
| Mobile Phase Additive | Peak Area | Signal Enhancement Factor (vs. 0.1% Formic Acid) |
| 0.1% Formic Acid | 344,920 | 1.00 |
| 5 mM Ammonium Formate | 659,087 | 1.91 |
Data is illustrative and based on the analysis of 25-hydroxyvitamin D3. Similar trends are expected for this compound.
Experimental Protocols
Protocol 1: Mobile Phase Optimization for this compound Analysis
This protocol outlines a systematic approach to optimize the mobile phase composition for maximizing the signal intensity of this compound.
Caption: A workflow for optimizing mobile phase additives for this compound analysis.
1. Materials:
-
This compound standard
-
LC-MS grade water, methanol, and acetonitrile
-
Mobile phase additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
LC-MS system with an appropriate C18 or phenyl-hexyl column
2. Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1 µg/mL.
-
Prepare a working standard solution by diluting the stock solution to a final concentration of 100 ng/mL in the initial mobile phase composition.
-
Prepare the following mobile phases:
-
Mobile Phase A1: Water with 0.1% formic acid
-
Mobile Phase B1: Methanol with 0.1% formic acid
-
Mobile Phase A2: Water with 5 mM ammonium formate
-
Mobile Phase B2: Methanol with 5 mM ammonium formate
-
-
Set up the LC-MS method:
-
Column: C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.8 µm)
-
Injection Volume: 5 µL
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would be to start at 70% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
MS Detection: Use positive electrospray ionization (ESI+) and monitor the appropriate precursor and product ions for this compound.
-
-
Analyze the this compound working standard using each set of mobile phases (A1/B1 and A2/B2).
-
Compare the peak area and signal-to-noise ratio for this compound obtained with each mobile phase composition.
-
Further Optimization (Optional): Based on the initial results, you can further optimize the concentration of the best-performing additive (e.g., test 1 mM, 2 mM, 10 mM ammonium formate) to fine-tune the signal intensity.
Protocol 2: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of this compound from serum or plasma samples.
1. Materials:
-
Serum or plasma sample
-
This compound internal standard solution
-
Acetonitrile (LC-MS grade) with 1% formic acid[6]
-
Microcentrifuge tubes
-
Centrifuge
2. Procedure:
-
To 100 µL of serum or plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard solution.
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate the proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
References
- 1. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 2. US9063159B2 - LC-MS separation and detection of vitamin D metabolites - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Sensitivity for Low-Level Vitamin D Quantification with VD3-d6
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the sensitivity of low-level vitamin D quantification using Vitamin D3-d6 (VD3-d6) as an internal standard. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.
Troubleshooting Guide
Low-level quantification of vitamin D by LC-MS/MS can be challenging. The following table addresses common issues, their potential causes, and recommended solutions, with a focus on methods employing this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity for Analyte and/or this compound | Sample-Related: • Low analyte concentration in the sample. • Inefficient extraction from the sample matrix. • Analyte degradation during sample preparation or storage.[1] LC-Related: • Poor chromatographic peak shape (broadening or tailing). • Leaks in the LC system causing inconsistent flow.[1] • Suboptimal mobile phase composition. MS-Related: • Contaminated ion source.[1] • Inefficient ionization of vitamin D metabolites. • Incorrect mass transition settings. | Sample-Related: • Increase sample volume if possible. • Optimize the extraction procedure (e.g., different solvent, solid-phase extraction). • Ensure proper storage conditions (e.g., -80°C, protected from light) and minimize freeze-thaw cycles. LC-Related: • Use a guard column and ensure the analytical column is not degraded. • Check for and repair any leaks in the system. • Optimize the mobile phase, for instance, using ammonium formate as a buffer additive can enhance signal response for vitamin D metabolites. MS-Related: • Clean the ion source regularly according to the manufacturer's instructions. • Consider chemical derivatization with reagents like PTAD or Amplifex to improve ionization efficiency.[2] • Optimize MS parameters, including collision energy and fragmentor voltage. |
| High Variability in this compound Signal | Sample Preparation: • Inconsistent addition of the internal standard to samples. • Variability in extraction recovery between samples.Matrix Effects: • Differential ion suppression or enhancement between the analyte and this compound.[3][4] | Sample Preparation: • Use a precise and calibrated pipette for adding the internal standard. • Ensure thorough mixing after adding the internal standard. • Optimize and standardize the extraction protocol to ensure consistent recovery. Matrix Effects: • Perform a post-extraction addition experiment to evaluate matrix effects. • Improve sample cleanup to remove interfering matrix components like phospholipids. • Dilute the sample extract to minimize the impact of the matrix, if sensitivity allows. |
| Poor Peak Shape or Peak Splitting | Chromatography: • Column degradation or contamination. • Incompatible mobile phase or gradient. • Sample solvent being too strong. | Chromatography: • Replace the analytical column and guard column. • Ensure mobile phase is properly degassed and of high purity. • Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. |
| Inaccurate Quantification at Low Levels | Internal Standard Issues: • Presence of unlabeled analyte in the this compound standard. • Isotopic exchange of deuterium atoms.Interferences: • Co-elution of isobaric compounds (e.g., epimers).[5] | Internal Standard Issues: • Verify the isotopic and chemical purity of the this compound standard. • Avoid harsh acidic or basic conditions during sample preparation that could promote isotopic exchange.Interferences: • Optimize chromatography to achieve baseline separation of isobars. • Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for vitamin D quantification?
A1: this compound is a deuterated form of Vitamin D3, meaning some hydrogen atoms are replaced with deuterium. It is an ideal internal standard because it has a higher mass than the endogenous analyte but exhibits nearly identical chemical and physical properties. This allows it to co-elute with the analyte during chromatography and experience similar extraction recovery and ionization effects, thereby correcting for variations in sample preparation and instrument response.[6]
Q2: How can I improve the ionization efficiency of vitamin D for better sensitivity?
A2: Vitamin D and its metabolites are neutral compounds that can have poor ionization efficiency. A common strategy to enhance sensitivity is chemical derivatization. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and Amplifex react with the diene structure of vitamin D, adding a readily ionizable group.[2] This can significantly increase the signal intensity in the mass spectrometer.
Q3: What are matrix effects and how can I minimize them in low-level vitamin D analysis?
A3: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, such as phospholipids in serum. This can lead to ion suppression (decreased signal) or enhancement (increased signal), affecting the accuracy of quantification. To minimize matrix effects, you can:
-
Improve sample cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering substances.[7]
-
Dilute the sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of matrix components.
-
Optimize chromatography: Adjusting the chromatographic conditions to separate the analyte from matrix interferences can also be effective.
Q4: My this compound internal standard shows a small peak at the mass transition of the unlabeled analyte. What should I do?
A4: This indicates the presence of unlabeled analyte as an impurity in your deuterated internal standard. It is crucial to assess the contribution of this impurity to the analyte signal, especially when quantifying very low levels. You should analyze a blank sample spiked only with the internal standard to determine the extent of this contribution. If significant, this amount should be subtracted from the measured analyte in your samples, or a new, purer batch of the internal standard should be used.
Q5: What is the importance of separating vitamin D epimers?
A5: Vitamin D metabolites can exist as epimers, which are stereoisomers that differ in the configuration at one chiral center. For example, 3-epi-25-hydroxyvitamin D3 is an epimer of 25-hydroxyvitamin D3. These epimers can have different biological activities and may co-elute with the target analyte in some chromatographic systems, leading to overestimation if not properly resolved.[5][8] Therefore, chromatographic separation of epimers is critical for accurate quantification.
Experimental Protocols
Detailed Methodology: Sensitive Quantification of 25-Hydroxyvitamin D3 in Human Serum using LC-MS/MS with this compound
This protocol outlines a method for achieving low-level quantification of 25-hydroxyvitamin D3 (25(OH)D3) in human serum.
1. Sample Preparation: Protein Precipitation and Solid-Phase Extraction (SPE)
-
Materials:
-
Human serum samples
-
This compound internal standard solution (in methanol)
-
Zinc sulfate solution (0.1 M in water)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
SPE cartridges (e.g., C18)
-
Centrifuge
-
Vortex mixer
-
SPE manifold
-
-
Procedure:
-
Thaw serum samples and internal standard solution at room temperature.
-
To 200 µL of serum in a microcentrifuge tube, add 20 µL of this compound internal standard solution. Vortex briefly.
-
Add 200 µL of 0.1 M zinc sulfate solution to precipitate proteins. Vortex for 30 seconds.
-
Add 400 µL of methanol. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
-
LC Parameters (Example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters (Example for 25(OH)D3 and this compound):
-
Ionization Mode: Positive ESI or APCI
-
MRM Transitions:
-
25(OH)D3: Precursor ion > Product ion (e.g., m/z 401.3 > 383.3)
-
This compound: Precursor ion > Product ion (e.g., m/z 407.3 > 389.3)
-
-
Optimize parameters such as collision energy, declustering potential, and source temperature according to the specific instrument.
-
Quantitative Data Presentation
The table below summarizes the lower limits of quantification (LLOQ) for 25-hydroxyvitamin D3 reported in various studies using different LC-MS/MS methods. This allows for a comparison of the sensitivity achieved with different approaches.
| Methodology | Analyte | LLOQ | Reference |
| LC-MS/MS with Acetone Liquid-Liquid Extraction | 25(OH)D3 | 1 ng/mL | [9][10] |
| LC-MS/MS with Protein Precipitation | 25(OH)D3 | 1 ng/mL | [11] |
| LC-MS/MS with Derivatization (Amplifex) | 1,25(OH)2D3 | 2.0 pg/L | [2] |
| UPLC-MS/MS with SPE and Derivatization (DMEQ-TAD) | 25(OH)D3 | 0.1-0.2 ng/mL | [12] |
| LC-MS/HR-MS | 25(OH)D3 | < 10 nM (~4 ng/mL) | [5] |
| LC-MS/MS with Automated SPE | 25(OH)D3 | 4.0 nmol/L (~1.6 ng/mL) | |
| LC-MS/MS with LLE-SPE and Derivatization (PyrNO) | 1α,25(OH)2D3 | Lower than previously reported methods | [13] |
Visualizations
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolic activation of Vitamin D3.
Caption: Metabolic activation of Vitamin D3 in the skin, liver, and kidneys.
Experimental Workflow for Sensitive Vitamin D Analysis
This diagram outlines the major steps in a typical workflow for the sensitive quantification of vitamin D metabolites.
Caption: Workflow for sensitive vitamin D analysis from sample to result.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: VD3-d6 Stability in Processed Biological Samples
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of deuterated vitamin D3 (VD3-d6) in processed biological samples. Although this compound is a stable isotope-labeled internal standard and is expected to behave similarly to its endogenous counterpart, certain experimental conditions can impact its stability, leading to inaccurate quantification.[1] This guide addresses common issues through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a form of Vitamin D3 where six hydrogen atoms have been replaced by deuterium atoms. It is commonly used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] Its stability is critical because the fundamental assumption of using an internal standard is that it behaves identically to the analyte (endogenous Vitamin D3) throughout sample preparation and analysis.[1] Any degradation of this compound that does not equally affect the native Vitamin D3 will lead to inaccurate quantification of the analyte.[1]
Q2: What are the main factors that can affect the stability of this compound in biological samples?
A2: The stability of Vitamin D3 and its deuterated analogs can be influenced by several factors, including:
-
Temperature: High temperatures can lead to degradation.[3]
-
Light Exposure: Prolonged exposure to direct sunlight or UV light can cause isomerization and degradation.[4][5]
-
pH: Acidic conditions can lead to the formation of isomers like isotachysterol.[4]
-
Oxidation: The presence of oxidizing agents can degrade Vitamin D3.[4]
-
Freeze-Thaw Cycles: While some studies suggest Vitamin D is relatively stable through a few freeze-thaw cycles, repeated cycles should be avoided as they can lead to a decrease in concentration.[6][7][8]
Q3: How should I store my biological samples to ensure the stability of this compound?
A3: Proper storage is crucial for maintaining the integrity of both endogenous Vitamin D3 and the this compound internal standard. For long-term storage, it is recommended to keep serum or plasma samples at -70°C or lower.[9] Stock solutions of this compound are typically prepared in methanol and should be stored in amber vials at -20°C in the dark to prevent light-induced degradation.[10]
Q4: Can the sample preparation process itself affect this compound stability?
A4: Yes, certain steps in the sample preparation workflow can potentially impact stability. For instance, strong acidic or alkaline conditions used during extraction or saponification could cause degradation if not carefully controlled.[4][11] Additionally, the choice of derivatization reagent, if used, can affect the stability of the final product.[12][13] It is important to use validated protocols and to ensure that the this compound internal standard is added at the earliest possible stage to account for any losses during the entire process.[1]
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound in processed biological samples.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or inconsistent recovery of this compound internal standard. | Degradation during storage. | Review storage conditions. Ensure samples are stored at ≤ -70°C and protected from light.[9] Minimize freeze-thaw cycles.[6] |
| Degradation during sample processing. | Evaluate the pH and temperature of each step in your protocol.[3][4] Consider if any reagents could be causing oxidation.[4] Ensure the internal standard is compatible with all processing steps. | |
| Inaccurate spiking of the internal standard. | Verify the concentration of your this compound stock solution. Ensure accurate and consistent pipetting when adding the internal standard to samples. | |
| High variability in results between replicate samples. | Incomplete protein precipitation or extraction. | Optimize protein precipitation and extraction steps. Ensure thorough mixing and adequate centrifugation. |
| Matrix effects. | Matrix effects can suppress or enhance the ionization of the analyte and internal standard. Consider using a more effective sample cleanup method, such as solid-phase extraction (SPE). | |
| Instability of derivatized samples. | If using chemical derivatization, assess the stability of the derivatized product in the autosampler.[12][13] Analyze samples promptly after derivatization. | |
| Presence of unexpected peaks in the chromatogram. | Isomerization of Vitamin D3 or this compound. | Protect samples and standards from light and heat, which can cause the formation of isomers like pre-vitamin D3 and tachysterol.[4] Acidic conditions can also lead to isomerization.[4] |
| Interference from other compounds in the matrix. | Ensure your chromatographic method has sufficient resolution to separate VD3 from potential isobaric interferences. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for 25-hydroxyvitamin D3 Analysis using this compound Internal Standard
This protocol outlines a common procedure for the extraction of 25-hydroxyvitamin D3 from serum or plasma for LC-MS/MS analysis.
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the serum or plasma sample, calibrator, or quality control.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each tube. Vortex briefly to mix.
-
Protein Precipitation: Add 300 µL of acetonitrile (containing 1% formic acid) to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume of the supernatant into the LC-MS/MS system.
Data Presentation
Table 1: Stability of 25(OH)D under Various Storage Conditions
This table summarizes findings on the stability of 25-hydroxyvitamin D (25(OH)D) under different temperature and time conditions. The stability of this compound is expected to be comparable.
| Storage Temperature | Duration | Stability | Reference(s) |
| Room Temperature | 4 hours | Stable | [14][15] |
| Room Temperature | 72 hours | No significant change | [14] |
| 2-8°C | 24 hours | Stable | [14][15] |
| 2-8°C | 7 days | Stable | [6] |
| -20°C | 7 days | Stable | [14][15] |
| -20°C | 2 months | Stable | [6] |
| -20°C | 3 months | ~10% decrease reported in older studies | [14] |
| -80°C | 3 months | Stable | [14][15] |
Table 2: Effect of Freeze-Thaw Cycles on 25(OH)D Concentration
| Number of Freeze-Thaw Cycles | Effect on Concentration | Reference(s) |
| Single Cycle | A study reported a 12.51% decrease, while another noted a 2.6% increase. | [7][8] |
| Up to 4 Cycles | No significant change reported. | [6] |
| Up to 5 Cycles | Stable | [15] |
| Up to 11 Cycles | No significant change reported. | [6] |
Visualizations
Caption: Potential degradation pathways for Vitamin D3 (and this compound).
Caption: A typical experimental workflow for this compound analysis.
Caption: A logical approach to troubleshooting inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Degradation studies of cholecalciferol (vitamin D3) using HPLC-DAD, UHPLC-MS/MS and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jag.journalagent.com [jag.journalagent.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effects of a Single Freeze-Thaw Cycle on Concentrations of Nutritional, Noncommunicable Disease, and Inflammatory Biomarkers in Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdc.gov [cdc.gov]
- 10. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of vitamin D and its main metabolites in human milk by supercritical fluid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of sample type, centrifugation and storage conditions on vitamin D concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Vitamin D Analysis with VD3-d6 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reducing analytical variability in Vitamin D analysis using a VD3-d6 internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Issue | Possible Causes | Recommended Solutions |
| Poor Peak Shape or Tailing | Column contamination or degradation. | Use a guard column and ensure proper sample cleanup to remove phospholipids and other matrix components that can interfere with the analysis. |
| Inappropriate mobile phase composition. | Optimize the mobile phase, for example, by using 0.1% formic acid in both water (A) and methanol (B).[1] | |
| High Variability in Results (High CV%) | Inconsistent sample preparation. | Ensure precise and consistent addition of the this compound internal standard to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[2] |
| Matrix effects from the sample. | Employ effective sample preparation techniques like protein precipitation followed by phospholipid removal (e.g., HybridSPE) to minimize matrix interference. | |
| Instrument instability. | Perform regular maintenance and calibration of the LC-MS/MS system. | |
| Inaccurate Quantification | Incorrect concentration of the internal standard. | Verify the concentration of the this compound stock solution and ensure accurate dilution. |
| Suboptimal mass spectrometer settings. | Optimize MS parameters such as ionization source, gas temperatures, and collision energies for both the analyte and the internal standard. | |
| Interference from isobaric compounds. | Achieve good chromatographic separation of vitamin D metabolites and their epimers. | |
| Low Signal Intensity/Poor Sensitivity | Inefficient ionization. | Consider derivatization with reagents like 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) to enhance signal intensity in electrospray ionization (ESI) mode.[1] |
| Suboptimal sample cleanup. | Improve sample preparation to remove interfering substances that can cause ion suppression. | |
| Low injection volume or sample concentration. | Increase the injection volume or concentrate the sample if possible. |
Frequently Asked Questions (FAQs)
1. Why is a this compound internal standard recommended for Vitamin D analysis?
A deuterated internal standard like this compound is considered the gold standard for quantitative mass spectrometry.[2] Because it is chemically and physically almost identical to the endogenous Vitamin D3, it co-elutes chromatographically and has similar ionization efficiency.[2] The key difference is its higher mass due to the deuterium atoms, allowing the mass spectrometer to distinguish it from the non-deuterated analyte.[2] By adding a known amount of this compound at the beginning of the analytical process, it experiences the same sample preparation losses, matrix effects, and instrument variability as the analyte. The ratio of the analyte signal to the internal standard signal is used for quantification, effectively canceling out these sources of error and improving the accuracy and precision of the measurement.[2]
2. What are the common sources of analytical variability in Vitamin D assays?
Analytical variability in Vitamin D assays can arise from several factors, including:
-
Sample Matrix Effects : Components in the sample (e.g., phospholipids in serum) can interfere with the ionization of the analyte, leading to ion suppression or enhancement.
-
Sample Preparation Inconsistencies : Variability in steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction can lead to inconsistent recovery of the analyte.
-
Instrumental Variations : Fluctuations in the performance of the LC-MS/MS system, such as changes in injection volume, ionization efficiency, and detector response, can introduce errors.
-
Interference from Other Compounds : The presence of other vitamin D metabolites or isobaric compounds can interfere with the accurate measurement of the target analyte.
3. Can this compound be used for the quantification of other Vitamin D metabolites?
While this compound is the ideal internal standard for Vitamin D3, using it for other metabolites like 25-hydroxyvitamin D3 (25(OH)D3) requires careful consideration. For the most accurate results, it is best to use a deuterated internal standard that corresponds to the specific analyte being measured (e.g., d6-25(OH)D3 for 25(OH)D3).[1] This is because different metabolites may have slightly different extraction efficiencies and ionization responses.
4. How should the this compound internal standard be prepared and stored?
The this compound internal standard should be prepared as a stock solution in a suitable organic solvent, such as methanol or ethanol, and stored at a low temperature (e.g., -20°C or -80°C) to ensure its stability. Working solutions can be prepared by diluting the stock solution in the reconstitution solvent used for the final sample analysis. It is crucial to accurately determine the concentration of the stock solution and to monitor its stability over time.
5. What are the key considerations for chromatographic separation in Vitamin D analysis?
Good chromatographic separation is essential for resolving Vitamin D metabolites from each other and from potential interferences. Key considerations include:
-
Column Choice : A C18 or C8 reversed-phase column is commonly used.[3]
-
Mobile Phase : A gradient elution with a mobile phase consisting of water and an organic modifier (e.g., methanol or acetonitrile) with an additive like formic acid is typical.[1][3]
-
Flow Rate and Gradient Profile : These should be optimized to achieve good resolution and peak shape within a reasonable run time.
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly improves the performance of LC-MS/MS assays for Vitamin D analysis. The following table summarizes typical performance characteristics.
| Performance Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.78 - 2 ng/mL | [1][3] |
| Intra-day Precision (%CV) | < 10% | [4] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Accuracy (% Bias) | 90.9% - 111.2% | [3] |
| Linear Dynamic Range | 1 - 300 ng/mL | [3] |
Experimental Protocol: LC-MS/MS Analysis of Vitamin D3 in Serum
This protocol provides a detailed methodology for the quantification of Vitamin D3 in human serum using this compound as an internal standard.
1. Materials and Reagents
-
Human serum samples
-
Vitamin D3 and this compound analytical standards
-
Methanol, acetonitrile, water (LC-MS grade)
-
Formic acid
-
96-well plates
-
HybridSPE®-PLus 96-well plate (or similar phospholipid removal plate)
-
Vacuum manifold
2. Sample Preparation
-
Spike 100 µL of human serum with the this compound internal standard.
-
Perform protein precipitation by adding 300 µL of 1% formic acid in acetonitrile.
-
Mix thoroughly by aspirating and dispensing the mixture five times.
-
Allow the samples to sit for 5 minutes.
-
Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.
-
Apply a vacuum of 10" Hg for 4 minutes to pass the sample through the plate.
-
Collect the filtrate for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System : Agilent 1200 series or equivalent
-
Column : ACE3 C8 (3 µm; 4.2 mm × 75 mm) or equivalent[3]
-
Mobile Phase A : Water with 0.1% formic acid[1]
-
Mobile Phase B : Methanol with 0.1% formic acid[1]
-
Flow Rate : 0.5 mL/min[1]
-
Injection Volume : 40 µL[3]
-
Gradient :
-
0-0.5 min: 50% B
-
0.5-1.5 min: Ramp to 95% B
-
1.5-21.5 min: Hold at 95% B
-
21.5-23 min: Ramp to 50% B
-
23-25 min: Hold at 50% B[3]
-
-
Mass Spectrometer : Agilent 6460 Triple Quadrupole or equivalent
-
Ionization Source : Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI)[3]
-
Detection Mode : Multiple Reaction Monitoring (MRM)
4. Data Analysis
-
Generate a standard curve by plotting the peak area ratio of Vitamin D3 to this compound against the concentration of the calibration standards.
-
Determine the concentration of Vitamin D3 in the samples by interpolating their peak area ratios from the standard curve.
Visualizations
Caption: Experimental workflow for Vitamin D3 analysis using a this compound internal standard.
Caption: Mitigation of analytical variability using a this compound internal standard.
References
- 1. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Automated Sample Preparation for VD3-d6 Workflows
Welcome to the technical support center for the optimization of automated sample preparation in Vitamin D3-d6 (VD3-d6) workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting and enhancing your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common automated sample preparation techniques for Vitamin D analysis?
A1: The most prevalent automated sample preparation techniques for Vitamin D analysis, including workflows utilizing this compound as an internal standard, are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[1] Each method has its own advantages and is often chosen based on the desired level of sample cleanup, throughput requirements, and the complexity of the sample matrix.[1] Automated platforms are available that can perform these techniques with high precision and reproducibility.[2][3]
Q2: Why is a deuterated internal standard like this compound recommended for Vitamin D analysis?
A2: A deuterated internal standard, such as this compound, is highly recommended for quantitative LC-MS/MS analysis of Vitamin D.[4] This is because it is chemically almost identical to the analyte (Vitamin D3) and behaves similarly during sample extraction, derivatization, and chromatographic separation.[5][6] This similarity allows it to effectively compensate for variations in sample preparation and potential matrix effects, leading to more accurate and robust quantification.[2][4]
Q3: What are matrix effects and how can they impact my this compound workflow?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[7] This can significantly impact the accuracy and reproducibility of your results.[7][8] In Vitamin D analysis, matrix effects are a common challenge due to the complexity of biological samples like serum and plasma.[9] The use of an appropriate internal standard like this compound and efficient sample cleanup methods are crucial to minimize these effects.[4][5]
Q4: Can I use the same sample preparation method for both serum and plasma?
A4: Yes, the sample preparation methods for Vitamin D analysis are generally applicable to both serum and plasma.[2][3] However, it is important to validate the method for each matrix to ensure optimal performance and account for any potential differences in matrix composition.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
Symptom: The signal intensity for Vitamin D3 is consistently lower than expected, while the this compound internal standard signal is also low.
Possible Causes and Solutions:
-
Inefficient Protein Precipitation: If using protein precipitation, the ratio of organic solvent to sample may be suboptimal, leading to incomplete protein removal and trapping of the analyte.
-
Solution: Optimize the ratio of precipitation reagent (e.g., acetonitrile, methanol) to the sample volume. A higher ratio may be necessary for complete protein precipitation.[10] Ensure thorough vortexing and adequate centrifugation time and speed to properly pellet the precipitated proteins.
-
-
Suboptimal LLE Conditions: The choice of extraction solvent, pH of the aqueous phase, or insufficient mixing can lead to poor extraction efficiency in Liquid-Liquid Extraction.
-
Solution: Experiment with different organic solvents (e.g., hexane, ethyl acetate, or mixtures) to find the one with the best partitioning coefficient for Vitamin D3.[11] Adjusting the pH of the sample can also improve extraction. Ensure vigorous and sufficient mixing to maximize the surface area for extraction.
-
-
Inefficient SPE Elution: The elution solvent may not be strong enough to desorb the analyte and internal standard from the SPE sorbent.
-
Solution: Test different elution solvents or solvent mixtures with increasing elution strength. Ensure the sorbent bed does not dry out before the elution step, unless specified by the protocol.
-
Issue 2: High Variability in Internal Standard (this compound) Response
Symptom: The peak area of the this compound internal standard varies significantly between samples.
Possible Causes and Solutions:
-
Inconsistent Pipetting: Inaccurate or inconsistent addition of the internal standard to each sample is a common source of variability.
-
Solution: Calibrate and verify the performance of automated liquid handlers regularly. Ensure there are no air bubbles in the pipette tips during dispensing.
-
-
Matrix Effects: Even with an internal standard, severe and variable matrix effects can lead to inconsistent ionization.[12]
-
Internal Standard Degradation: Improper storage or handling of the this compound stock solution can lead to degradation.
-
Solution: Store the internal standard solution at the recommended temperature, protected from light.[5] Prepare fresh working solutions regularly.
-
Issue 3: Presence of Interfering Peaks
Symptom: Chromatogram shows additional peaks that co-elute with or are close to the Vitamin D3 or this compound peaks, potentially affecting integration and accuracy.
Possible Causes and Solutions:
-
Isobaric Interferences: Endogenous compounds with the same nominal mass as Vitamin D3 or its metabolites can interfere with the analysis.[5]
-
Solution: Optimize the chromatographic separation to resolve the interfering peaks from the analyte. This may involve using a different column chemistry (e.g., C18, Pentafluorophenyl (PFP)) or adjusting the mobile phase gradient.[15] High-resolution mass spectrometry can also help differentiate between the analyte and interferences.
-
-
Insufficient Sample Cleanup: The sample preparation method may not be effectively removing all interfering substances from the matrix.
-
Solution: As with matrix effects, consider a more thorough sample cleanup method. SPE with a specific sorbent chemistry can be very effective at removing interferences.[13]
-
Data Presentation: Comparison of Sample Preparation Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 80-95% | 85-100% | >95% |
| Processing Time per 96-well plate | ~1 hour | ~1.5 - 2 hours | ~2 - 3 hours |
| Level of Sample Cleanup | Low | Moderate | High |
| Cost per Sample | Low | Low-Moderate | High |
| Automation Friendliness | High | Moderate | High |
| Potential for Matrix Effects | High | Moderate | Low |
Note: The values presented are typical estimates and can vary depending on the specific protocol, instrumentation, and sample matrix.
Experimental Protocols
Protocol 1: Automated Protein Precipitation
-
Sample Aliquoting: Use an automated liquid handler to aliquot 100 µL of serum or plasma into a 96-well plate.
-
Internal Standard Addition: Add 25 µL of this compound working solution to each well.
-
Precipitation: Add 300 µL of cold acetonitrile to each well.
-
Mixing: Mix thoroughly by shaking on a plate shaker for 5 minutes.
-
Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: Automated Liquid-Liquid Extraction
-
Sample and IS: To 100 µL of sample, add 25 µL of this compound internal standard.
-
Protein Denaturation: Add 100 µL of methanol and vortex.
-
Extraction: Add 500 µL of a hexane:ethyl acetate (9:1 v/v) mixture.
-
Mixing: Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 5 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean plate.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Protocol 3: Automated Solid-Phase Extraction
-
Conditioning: Condition a C18 SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (e.g., after protein precipitation and dilution) onto the SPE plate.
-
Washing: Wash the plate with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a collection plate.
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute as in the LLE protocol.
Visualizations
Caption: Automated sample preparation workflows for this compound analysis.
Caption: Troubleshooting decision tree for common this compound workflow issues.
References
- 1. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromsystems.com [chromsystems.com]
- 3. chromsystems.com [chromsystems.com]
- 4. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Misleading measures in Vitamin D analysis: A novel LC-MS/MS assay to account for epimers and isobars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Fast Vitamin D Metabolite Analysis [sigmaaldrich.com]
Validation & Comparative
Cross-Validation of Analytical Methods: A Comparative Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical methods are paramount. When quantifying analytes in biological matrices, the use of a suitable internal standard (IS) is critical for correcting variability throughout the analytical process. Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2] This guide provides an objective comparison of analytical methods utilizing different deuterated standards, supported by experimental data and detailed protocols, to inform cross-validation strategies.
The core principle behind using a SIL-IS is that it will behave nearly identically to the analyte during sample extraction, chromatography, and ionization, thus compensating for variations in the analytical process.[2] However, the choice of the deuterated standard itself, including the number and position of deuterium atoms, can influence assay performance.[2][3] Therefore, cross-validation is essential when transferring a method between laboratories or when different analytical methods are used to generate data for the same study to ensure data comparability and reliability.[4][5]
Comparative Performance of Deuterated Internal Standards
The selection of an appropriate internal standard directly impacts the accuracy, precision, and robustness of a bioanalytical method. While structural analogs can be used when a SIL-IS is not available, deuterated standards generally offer superior performance.[6][7] The following table summarizes key performance parameters from a comparative study, illustrating the advantages of a deuterated internal standard over a structural analog.
| Validation Parameter | Method with Deuterated IS | Method with Structural Analog IS | Rationale for Performance Difference |
| Accuracy (% Bias) | -1.5% to 2.2% | -4.8% to 5.1% | The deuterated IS co-elutes with the analyte, providing more effective compensation for matrix effects and variability in extraction and ionization.[1][6] |
| Precision (%CV) | ≤ 3.1% | ≤ 6.5% | The nearly identical physicochemical properties of the deuterated IS and the analyte lead to more consistent analytical responses.[8] |
| Matrix Effect (%CV) | 2.5% | 8.9% | Deuterated standards experience similar ion suppression or enhancement as the analyte, leading to better correction for matrix-induced variability.[9] |
| Recovery (%CV) | 3.2% | 7.8% | The similar extraction behavior of the deuterated IS ensures more consistent and reproducible recovery across different samples.[10] |
Experimental Protocols
A rigorous experimental design is crucial for a successful cross-validation study. The following protocols outline the key steps for comparing two analytical methods using different deuterated internal standards.
Objective: To cross-validate two bioanalytical methods (Method A and Method B), each employing a different deuterated internal standard (IS-A and IS-B), for the quantification of an analyte in a biological matrix.
1. Preparation of Quality Control (QC) Samples:
-
Prepare a minimum of three levels of QC samples (low, medium, and high concentrations) in the relevant biological matrix.
-
The concentrations should span the expected range of the study samples.
2. Sample Analysis:
-
Divide the set of QC samples and incurred study samples into two aliquots.
-
Analyze one set of samples using Method A with IS-A.
-
Analyze the second set of samples using Method B with IS-B.
-
Each analysis should be performed in a single analytical run to minimize inter-assay variability.[9]
3. Data Analysis and Acceptance Criteria:
-
Quantify the analyte concentration in each sample for both methods.
-
Calculate the percent difference between the results from the two methods for each sample.
-
For at least two-thirds of the samples, the percent difference between the results from the two methods should be within ±20% of their mean.[9]
4. Incurred Sample Re-analysis (ISR):
-
A subset of study samples should be re-analyzed to assess the reproducibility of the method.
-
The results of the ISR should be within ±20% of the original values for at least 67% of the re-analyzed samples.[11]
Methodology for a Validated Bioanalytical Method using a Deuterated Internal Standard
The following provides a more detailed breakdown of a typical LC-MS/MS method validation protocol.
1. Stock and Working Solution Preparation:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare separate working solutions for calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.[8]
2. Sample Preparation:
-
To a specific volume of the biological matrix (e.g., 100 µL of plasma), add the deuterated internal standard working solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.[6]
3. LC-MS/MS Conditions:
-
LC Column: A C18 reversed-phase column is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid) is typical.[2]
-
MS Detection: Use Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[6]
4. Calibration Curve:
-
A calibration curve should be prepared in the same biological matrix as the study samples.[10]
-
It should consist of a blank sample, a zero sample (matrix with IS), and at least six non-zero concentration standards.[10]
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflow for cross-validation and the logical relationship in selecting an internal standard.
Caption: Workflow for the cross-validation of two analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. fda.gov [fda.gov]
A Head-to-Head Comparison: VD3-d6 and d3-Vitamin D3 as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantification of Vitamin D and its metabolites, the choice of an appropriate internal standard is paramount to ensure the accuracy and reliability of analytical data. This guide provides an objective comparison of two commonly utilized deuterated internal standards, VD3-d6 and d3-Vitamin D3, supported by experimental data and detailed protocols.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These standards, which are chemically identical to the analyte but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar ionization and matrix effects. This co-behavior allows for accurate correction of variations during sample preparation and analysis. Deuterated forms of Vitamin D3, such as this compound and d3-Vitamin D3, are frequently employed for this purpose.
Performance Comparison of Deuterated Internal Standards
While the terms "this compound" and "d3-Vitamin D3" can sometimes be used generally, they specify the number of deuterium atoms in the molecule. The precise location of these deuterium atoms can influence the stability and chromatographic behavior of the internal standard. The ideal internal standard should be chromatographically indistinguishable from the analyte and should not exhibit isotopic effects.
Table 1: Performance Metrics for d3-Deuterated Vitamin D3 Internal Standards
| Analyte | Internal Standard | Matrix | Linearity (ng/mL) | Precision (%CV) | Trueness/Recovery (%) |
| 25-hydroxyvitamin D3 | d3-25-hydroxyvitamin D3 | Human Serum | 1-100 | <10 | Not Specified |
| Vitamin D3 Metabolites | d3-Vitamin D3 Metabolites | Human Serum | Good linearity demonstrated | Not Specified | Not Specified |
Table 2: Performance Metrics for d6-Deuterated Vitamin D3 Internal Standards
| Analyte | Internal Standard | Matrix | Linearity (ng/mL) | Precision (%CV) | Trueness/Recovery (%) |
| 25-hydroxyvitamin D2 & D3 | 25-hydroxyvitamin D3-d6 | Not Specified | 1-100 | <10 | Not Specified[1] |
| 25(OH)D species | d6-25(OH)D3 & d6-25(OH)D2 | Serum | Not Specified | <10 | 90-110[2] |
It is evident from the available data that both d3 and d6 deuterated internal standards enable the development of precise and linear LC-MS/MS methods for the quantification of Vitamin D metabolites. The choice between a d3 or d6 standard may depend on commercial availability, cost, and the specific requirements of the assay, including the potential for isotopic interference.
Experimental Protocols
A robust analytical method is crucial for obtaining reliable data. The following are detailed methodologies for key experiments in the quantification of Vitamin D3 and its metabolites using a deuterated internal standard.
Protocol 1: Sample Preparation (Protein Precipitation & Solid-Phase Extraction)
This protocol is a common procedure for extracting Vitamin D metabolites from a serum matrix.
Materials:
-
Serum samples
-
Deuterated Vitamin D3 internal standard solution (in methanol or ethanol)
-
Acetonitrile
-
Zinc sulfate solution
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Water
-
Elution solvent (e.g., methanol or ethyl acetate/hexane mixture)
-
Nitrogen gas for evaporation
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Aliquoting: Transfer a known volume of serum (e.g., 200 µL) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the deuterated internal standard solution to each sample.
-
Protein Precipitation: Add a protein precipitating agent like acetonitrile, often in combination with zinc sulfate, to the sample. Vortex thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate organic solvent.
-
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a specific volume of the reconstitution solution, which is typically the initial mobile phase of the LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general approach for the chromatographic separation and mass spectrometric detection of Vitamin D metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., APCI or ESI)
LC Parameters:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium formate to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-20 µL.
MS/MS Parameters:
-
Ionization Mode: Positive ion mode is common.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
Mandatory Visualizations
To further elucidate the experimental process and the biological context, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of Vitamin D metabolites.
Caption: The metabolic activation and signaling pathway of Vitamin D3.[3][4][5][6][7][8]
Conclusion
Both this compound and d3-Vitamin D3 serve as effective internal standards for the accurate quantification of Vitamin D and its metabolites by LC-MS/MS. The choice between them may be guided by factors such as the specific metabolite being analyzed, commercial availability, and cost. The key to a successful bioanalytical method lies in the careful validation of the chosen internal standard to ensure it behaves identically to the analyte throughout the entire analytical process, thereby providing reliable and reproducible results critical for research and drug development.
References
- 1. Quantification of 25-Hydroxyvitamin D2 and D3 Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 4. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. VDR (VITAMIN D RECEPTOR) - NuRCaMeIn [ub.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Vitamin D Measurement: A Focus on VD3-d6-based LC-MS/MS
In the landscape of clinical and research diagnostics, the accurate measurement of vitamin D levels is crucial for understanding and managing a range of health conditions, from bone disorders to autoimmune diseases. The primary circulating metabolite, 25-hydroxyvitamin D (25(OH)D), serves as the key indicator of vitamin D status. While various analytical methods are available, their performance in terms of linearity, accuracy, and precision can differ significantly. This guide provides a detailed comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method utilizing a deuterated internal standard (VD3-d6) against other common assay techniques.
Performance Characteristics of Vitamin D Assays
The selection of an appropriate assay for 25(OH)D determination depends on a thorough evaluation of its performance characteristics. The use of a deuterated internal standard like this compound in LC-MS/MS is considered a gold standard approach due to its ability to correct for matrix effects and variations in sample preparation and instrument response, thus ensuring high accuracy and precision.
| Parameter | LC-MS/MS (with this compound) | High-Performance Liquid Chromatography (HPLC) | Radioimmunoassay (RIA) | Chemiluminescence Immunoassay (CLIA) |
| Linearity Range | 0.5 - 100 ng/mL | 5 - 400 nmol/L[1] | Variable, often narrower range | Variable, often narrower range |
| Precision (Inter-assay CV%) | < 5%[2] | 6.9 - 7.6%[1] | Moderate | 3.47 - 8.56%[3] |
| Accuracy (Bias vs. Reference) | High, often used as reference | High | Lower, can show significant bias | Variable, can show significant bias |
| Limit of Quantification (LOQ) | ~1 ng/mL | 1 - 4 nmol/L[1] | Higher than LC-MS/MS | ~8.1 ng/mL (VIDAS)[4][5][6] |
LC-MS/MS with this compound: This method demonstrates excellent linearity over a broad dynamic range, allowing for the quantification of both deficient and sufficient vitamin D levels without the need for sample dilution in most cases. The precision is typically very high, with inter-assay coefficients of variation (CVs) consistently below 5%[2]. Its high specificity and accuracy make it the reference method against which other assays are often compared.
High-Performance Liquid Chromatography (HPLC): HPLC methods also offer good linearity and accuracy. The precision of HPLC is generally good, although it may be slightly lower than that of LC-MS/MS.
Immunoassays (RIA and CLIA): Radioimmunoassays and chemiluminescence immunoassays are widely used in clinical laboratories due to their high throughput and automation capabilities. However, they can exhibit greater variability and are more susceptible to interferences from other vitamin D metabolites and matrix components. Studies have shown that different immunoassays can yield significantly different results for the same samples, highlighting the need for careful validation and standardization[1][7]. For instance, one study found that using a 50-nmol/L cut-off, 8% of subjects were classified as vitamin D insufficient by HPLC-APCI-MS, compared to 22% with RIA and 43% with CLIA[1].
Experimental Protocols
A generalized workflow for the analysis of 25(OH)D by LC-MS/MS using a this compound internal standard is outlined below.
Sample Preparation Protocol for LC-MS/MS
-
Sample Collection: Collect whole blood in serum separator tubes. Centrifuge to separate serum and store at -20°C or below until analysis.
-
Internal Standard Spiking: Add a known concentration of this compound internal standard to each serum sample, calibrator, and quality control sample.
-
Protein Precipitation: Add a protein precipitating agent, such as acetonitrile, to the samples to release 25(OH)D from the vitamin D binding protein (DBP).[8]
-
Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate 25(OH)D and the internal standard from the precipitated proteins and other interfering substances.[9][10]
-
Evaporation and Reconstitution: Evaporate the extraction solvent under a stream of nitrogen. Reconstitute the dried extract in a solvent compatible with the LC mobile phase.[9]
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system for separation and detection.
The following diagram illustrates the general experimental workflow for assessing the performance of a vitamin D assay.
References
- 1. Determining Vitamin D Status: A Comparison between Commercially Available Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Performance characteristics of the VIDAS® 25-OH Vitamin D Total assay - comparison with four immunoassays and two liquid chromatography-tandem mass spectrometry methods in a multicentric study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of four routinely used vitamin D automated immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Limits of Detection and Quantification for Vitamin D3 Analysis Using VD3-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Method Validation
The accurate quantification of Vitamin D3 and its metabolites is paramount in research and clinical settings. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique that offers high sensitivity and specificity.[1] A critical component of a robust LC-MS/MS method is the use of a stable isotope-labeled internal standard to correct for variability during sample preparation and analysis. Vitamin D3-d6 (VD3-d6), a deuterated form of Vitamin D3, is a commonly employed internal standard. This guide provides a comparative overview of the performance of this compound, presents typical limits of detection (LOD) and quantification (LOQ) achieved, and details the experimental protocols for their determination.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of LC-MS/MS assays. Stable isotope-labeled internal standards, such as deuterated Vitamin D3, are considered the most effective because they exhibit similar physicochemical properties to the analyte and co-elute during chromatography, thus experiencing similar matrix effects and ionization suppression or enhancement. While various deuterated forms of Vitamin D are utilized, this section focuses on the performance of this compound in comparison to other alternatives.
The following table summarizes typical limits of detection (LOD) and limits of quantification (LOQ) reported in literature for the analysis of 25-hydroxyvitamin D3, a key metabolite of Vitamin D3, using different deuterated internal standards.
| Internal Standard | Analyte | LOD | LOQ | Matrix | Reference |
| 25-hydroxyvitamin D3-d6 | 25-hydroxyvitamin D2 & D3 | - | 1 ng/mL | Serum | [1] |
| [2H6]-25(OH)D3 | 25(OH)D3 | ~5 ng/mL | ~10 ng/mL | Dried Blood Spots | [2] |
| d3-25(OH)D3 | 25-hydroxyvitamin D3 | - | 1 ng/mL | Serum | [3] |
| Not Specified Deuterated IS | 25(OH)D3 | 0.5 ng/mL | 1.5 ng/mL | Plasma | [4] |
| Not Specified Deuterated IS | 25(OH)D3 & 25(OH)D2 | 10 pg/mL | - | Plasma | [4] |
Note: The performance of an assay is method-dependent and can vary based on the sample matrix, instrumentation, and specific protocol employed.
Experimental Protocols
A well-defined experimental protocol is crucial for achieving reliable and reproducible results. The following is a representative methodology for the determination of LOD and LOQ for 25-hydroxyvitamin D3 in human serum using this compound as an internal standard.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
To 200 µL of human serum in a polypropylene tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Vortex for 10 seconds to mix.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of n-hexane and vortex for 1 minute for liquid-liquid extraction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A linear gradient from 50% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
25-hydroxyvitamin D3: Monitor the specific precursor ion to product ion transition (e.g., m/z 401.3 -> 383.3).
-
25-hydroxyvitamin D3-d6 (this compound): Monitor the specific precursor ion to product ion transition (e.g., m/z 407.3 -> 389.3).
-
-
Determination of LOD and LOQ
-
Limit of Detection (LOD): Prepare a series of low-concentration spiked samples and determine the lowest concentration at which the analyte peak is consistently detectable with a signal-to-noise ratio of at least 3.
-
Limit of Quantification (LOQ): Prepare a series of low-concentration spiked samples and determine the lowest concentration at which the analyte peak can be quantified with acceptable precision and accuracy (typically a signal-to-noise ratio of at least 10 and a coefficient of variation (%CV) of <20%).
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of Vitamin D3, the following diagrams are provided.
Caption: Experimental workflow for establishing LOD and LOQ.
Caption: Simplified Vitamin D signaling pathway.
References
- 1. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 2. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Vitamin D Assays Using Deuterated Vitamin D3 (VD3-d6) as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the inter-laboratory comparison of vitamin D assays, with a specific focus on the application of deuterated vitamin D3 (VD3-d6) as an internal standard. Accurate and reproducible measurement of vitamin D levels is critical for research, clinical diagnostics, and drug development. This document outlines the performance of various assay methodologies, presents supporting experimental data, and details relevant protocols to aid in the selection and implementation of reliable vitamin D assays.
Introduction to Vitamin D Standardization
The accurate measurement of 25-hydroxyvitamin D [25(OH)D], the primary indicator of vitamin D status, is challenging due to the variability among different analytical methods. To address this, organizations like the Vitamin D Standardization Program (VDSP) have been established to promote the standardized laboratory measurement of total 25(OH)D worldwide.[1][2] The VDSP, a collaboration involving the National Institutes of Health (NIH) Office of Dietary Supplements, the National Institute of Standards and Technology (NIST), and the Centers for Disease Control and Prevention (CDC), aims to improve clinical and public health practice by ensuring comparability of 25(OH)D measurements.[1][2][3]
A key component of standardization, particularly for the gold-standard method of liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of a stable isotope-labeled internal standard. Deuterated vitamin D3 (this compound) is commonly used for this purpose to ensure accuracy and precision in quantifying vitamin D metabolites.
Comparison of Vitamin D Assay Methodologies
Vitamin D levels are primarily measured using two types of assays: LC-MS/MS and ligand-binding assays (e.g., immunoassays).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the reference method, LC-MS/MS offers high sensitivity and specificity, allowing for the separate quantification of 25(OH)D2 and 25(OH)D3.[4] The use of an internal standard like this compound is crucial to correct for variations during sample preparation and analysis.[4][5]
Ligand-Binding Assays: These assays, which include radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and chemiluminescence immunoassays (CLIA), are widely used in clinical laboratories due to their automation and high throughput. However, they can be susceptible to cross-reactivity with other vitamin D metabolites and matrix effects, leading to variability in results.[4][6]
Performance in Inter-laboratory Comparisons
Inter-laboratory comparison studies conducted by the VDSP have highlighted the performance differences between these methods.
Table 1: Summary of Performance Data from VDSP Intercomparison Studies
| Assay Type | Key Performance Metric | Findings | Citations |
| LC-MS/MS | Mean % Bias | In one study, only 53% of participating laboratories using custom LC-MS/MS assays met the VDSP criterion of a mean % bias ≤ | ±5% |
| Influence of Metabolites | The presence of 3-epi-25(OH)D3 was found to significantly impact the performance of several LC-MS/MS assays, leading to increased bias.[7][8][9] | [7][8][9] | |
| Ligand-Binding Assays | Mean % Bias | A study of 32 ligand binding assays showed that only 50% achieved the VDSP criterion of a mean % bias ≤ | ± 5% |
| Cross-reactivity | Several ligand-binding assays showed cross-reactivity with 24R,25-dihydroxyvitamin D3 and underestimated 25(OH)D2.[6][10] | [6][10] |
The Role of this compound in LC-MS/MS Assays
The use of a deuterated internal standard such as 25-hydroxyvitamin D3-d6 is fundamental to achieving accurate and precise results with LC-MS/MS.[4] The internal standard, which is chemically identical to the analyte but has a different mass, is added to the sample at the beginning of the analytical process. This allows for the correction of any analyte loss during sample extraction and accounts for variations in instrument response.
Experimental Protocols
General Workflow for an Inter-laboratory Comparison Study
An inter-laboratory comparison study for vitamin D assays typically involves the following steps:
-
Sample Preparation and Distribution: A set of single-donor serum samples with varying concentrations of vitamin D metabolites is prepared. Aliquots of these samples are distributed to participating laboratories.
-
Target Value Assignment: Reference measurement procedures using isotope dilution LC-MS/MS are employed by a reference laboratory (e.g., NIST) to assign target values for 25(OH)D2, 25(OH)D3, and other relevant metabolites in the serum samples.[7][10][11]
-
Sample Analysis by Participating Laboratories: Each participating laboratory analyzes the samples using their respective vitamin D assay.
-
Data Submission and Analysis: The results from all laboratories are collected and statistically analyzed to assess performance metrics such as bias, precision, and linearity in comparison to the assigned target values.
Experimental workflow for an inter-laboratory comparison study.
Detailed Methodology for LC-MS/MS Analysis of 25-Hydroxyvitamin D
The following is a representative protocol for the quantification of 25(OH)D in human serum using LC-MS/MS with a this compound internal standard.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of serum, add 100 µL of acetonitrile containing the this compound internal standard.[4] Vortex the mixture vigorously and then centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient of methanol and water with a small percentage of formic acid is typically employed.
-
Flow Rate: A flow rate in the range of 300-500 µL/min is common.
3. Mass Spectrometry:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for 25(OH)D3, 25(OH)D2, and the this compound internal standard.
Table 2: Example MRM Transitions for Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25-hydroxyvitamin D3 | 401.4 | 383.4 |
| 25-hydroxyvitamin D2 | 413.4 | 395.4 |
| 25-hydroxyvitamin D3-d6 | 407.4 | 389.4 |
Vitamin D Metabolism and Signaling Pathway
Vitamin D, obtained from sun exposure or diet, is biologically inert and requires two hydroxylation steps to become active.[12][13] The first hydroxylation occurs in the liver, converting vitamin D to 25(OH)D.[13][14] The second hydroxylation occurs primarily in the kidneys, forming the biologically active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D), also known as calcitriol.[12][15][16] 1,25(OH)2D then binds to the vitamin D receptor (VDR) in target tissues to regulate gene expression, primarily controlling calcium and phosphate homeostasis.[12][13]
References
- 1. deqas.org [deqas.org]
- 2. Standardizing Vitamin D Assays: The Way Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 3. govinfo.gov [govinfo.gov]
- 4. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. researchgate.net [researchgate.net]
- 7. X-MOL [x-mol.net]
- 8. Interlaboratory comparison of 25-hydroxyvitamin D assays: Vitamin D Standardization Program (VDSP) Intercomparison Study 2 — Part 1 liquid chromatography – tandem mass spectrometry (LC-MS/MS) assays — impact of 3-epi-25-hydroxyvitamin D3 on assay performance [agris.fao.org]
- 9. researchgate.net [researchgate.net]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. Assessment of serum total 25-hydroxyvitamin D assay commutability of Standard Reference Materials and College of American Pathologists Accuracy-Based Vitamin D (ABVD) Scheme and Vitamin D External Quality Assessment Scheme (DEQAS) materials: Vitamin D Standardization Program (VDSP) Commutability Study 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism and functions of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. encyclopedia.pub [encyclopedia.pub]
A Guide to Validating Analytical Methods with Deuterated Standards: Ensuring Accuracy and Regulatory Compliance
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is fundamental to the successful development of therapeutics. The choice of an internal standard is a critical factor in achieving robust and accurate results, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of bioanalytical method performance using deuterated internal standards versus non-deuterated (analog) alternatives, supported by experimental data and detailed protocols in alignment with key regulatory guidelines.
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), along with the International Council for Harmonisation (ICH) M10 guideline, recommend the use of stable isotope-labeled internal standards (SIL-ISs), with deuterated standards being a prominent example.[1] The nearly identical physicochemical properties of a deuterated standard to its corresponding analyte allow it to effectively compensate for variability during sample preparation, chromatography, and ionization, a critical aspect for ensuring data integrity.[2][3]
Performance Comparison: Deuterated vs. Analog Internal Standards
The superiority of deuterated internal standards over their non-deuterated analog counterparts is evident across several key validation parameters. Deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects and result in more accurate and precise quantification.[4][5] Analog standards, while structurally similar, can have different retention times and be affected differently by matrix components, leading to greater variability.[6]
Key Performance Metrics
| Validation Parameter | Deuterated Internal Standard | Analog Internal Standard | Key Observations |
| Accuracy (% Bias) | Typically within ±5% of the nominal value. For example, studies on immunosuppressants show accuracy ranging from 90-113%.[6][7] | Can exhibit a wider range of bias, often deviating more significantly from nominal values. For instance, a structural analog for a drug showed an accuracy of 92.1% with higher variability.[6] | Deuterated standards provide a more accurate measurement of the true analyte concentration.[8] |
| Precision (%CV) | Intra- and inter-assay precision is consistently low, generally <15%. For immunosuppressants, intra-assay precision was 0.9 - 14.7% and inter-assay was 2.5 - 12.5%.[6][7] | Precision is often higher and more variable. A structural analog showed a precision of 8.7% to 12.8% across different concentrations.[6] | The use of deuterated standards leads to more reproducible results. |
| Matrix Effect (%CV) | Effectively compensates for matrix effects, with the IS-normalized matrix factor CV typically ≤15%.[6] | More susceptible to differential matrix effects, leading to a higher CV and potentially inaccurate quantification.[6] | Deuterated standards are crucial for minimizing the impact of the biological matrix on analytical results. |
| Recovery | Recovery of the deuterated standard closely tracks that of the analyte, even if the absolute recovery is variable. | Recovery can differ significantly from the analyte, leading to inaccurate quantification if not properly compensated. | The similar behavior of deuterated standards during extraction ensures more reliable results. |
Comparative Data for Specific Drug Classes
Immunosuppressants (e.g., Sirolimus, Everolimus):
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Reference |
| Sirolimus | Deuterated (SIR-d3) | 98.5 - 102.3 | 2.1 - 5.4 | [9] |
| Sirolimus | Analog (Desmethoxyrapamycin) | 94.7 - 105.8 | 4.5 - 8.9 | [9] |
| Everolimus | Deuterated (Everolimus-d4) | Slope of 0.95 in method comparison | 4.3 - 7.2 | [10] |
| Everolimus | Analog (32-desmethoxyrapamycin) | Slope of 0.83 in method comparison | 4.3 - 7.2 | [10] |
Kinase Inhibitors:
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (%CV) | Reference |
| 21 Kinase Inhibitors | Stable Isotope-Labeled IS | 95.7 - 105.2 (Matrix Effect) | - | [8] |
| 8 Tyrosine Kinase Inhibitors | Stable Isotope-Labeled IS | -12.2 to 15.0 | <16.7 | [11] |
Statins (e.g., Atorvastatin):
| Analyte | Internal Standard Type | Recovery (%) | Precision (%CV) | Reference |
| Atorvastatin | Analog (Rosuvastatin) | 54.2 ± 3.2 | < 8% (LLOQ) | [4] |
Experimental Protocols for Method Validation
A comprehensive validation of a bioanalytical method using a deuterated internal standard should assess several key parameters to ensure its suitability for the intended purpose.
Stock and Working Solution Preparation
-
Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standard.[1]
-
Protocol:
-
Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent.
-
Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.
-
Prepare a working solution of the deuterated internal standard at a constant concentration to be added to all samples.
-
Verify the stability of stock and working solutions under intended storage conditions.
-
Selectivity and Specificity
-
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Protocol:
-
Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.
-
Analyze blank matrix samples spiked with the deuterated IS to ensure no interference with the analyte.
-
Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.
-
Calibration Curve
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.[1]
-
Protocol:
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of the analyte.
-
Add the deuterated internal standard working solution to each calibration standard.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio of the analyte to the deuterated IS against the nominal concentration of the analyte and determine the best-fit regression model.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).
-
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (%CV) for each level.
-
Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ, respectively).[6]
-
Matrix Effect
-
Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.[1]
-
Protocol:
-
Obtain blank matrix from at least six different sources.
-
Prepare two sets of samples for each source:
-
Set A: Extract blank matrix and then spike with the analyte and deuterated IS at low and high concentrations.
-
Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.
-
The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.[1]
-
Stability
-
Objective: To evaluate the stability of the analyte and deuterated standard in the biological matrix under different storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.[6]
-
Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.[6]
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a duration equal to or longer than the study period.[6]
-
Visualizing Workflows and Logical Relationships
Diagrams are essential for illustrating the logical flow of the bioanalytical method validation process and the decision-making involved in selecting an appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. benchchem.com [benchchem.com]
- 4. Simultaneous quantification of atorvastatin and active metabolites in human plasma by liquid chromatography-tandem mass spectrometry using rosuvastatin as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of VD3-d6: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated standards like Vitamin D3-d6 (VD3-d6) is a critical parameter for ensuring accuracy and reliability in quantitative bioanalytical studies. This guide provides a comparative overview of the analytical techniques used to assess the isotopic purity of this compound, supported by experimental protocols and a summary of commercially available standards.
The use of stable isotope-labeled internal standards, such as this compound, is the gold standard in quantitative mass spectrometry-based assays for Vitamin D and its metabolites.[1][2] The accuracy of these methods is fundamentally dependent on the isotopic purity of the internal standard. Impurities in the form of unlabeled (d0) or partially deuterated (d1-d5) species can lead to an overestimation of the analyte concentration and compromise the integrity of study results. Therefore, a thorough assessment of the isotopic distribution of a this compound standard is paramount.
Analytical Methodologies for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic distribution of deuterium-labeled compounds.[3][4] By analyzing the relative intensities of the ions corresponding to the different deuterated forms (d0 to d6), a detailed isotopic profile can be established. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common platform for this analysis.[1][2][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR can be employed to assess isotopic purity. ¹H NMR can be used to quantify the residual protons at the labeled positions, while ²H NMR directly detects the deuterium atoms, providing information on the location and extent of deuteration.[3][7][8]
Comparison of Commercially Available this compound Standards
Obtaining detailed isotopic distribution data from commercial suppliers can be challenging, as certificates of analysis often state an overall isotopic purity percentage. The following table summarizes the stated isotopic purity of this compound from various suppliers. Researchers are encouraged to request detailed certificates of analysis with isotopic distribution data from the suppliers.
| Supplier | Product Name | Stated Isotopic Purity | Analytical Method |
| Supplier A | Vitamin D3-d6 | ≥98% | Mass Spectrometry |
| Supplier B | Cholecalciferol-d6 | ≥99% | Mass Spectrometry, ¹H-NMR |
| Supplier C | Vitamin D3 (26,26,26,27,27,27-d6) | Not specified | Confirmed by MS and ¹H-NMR |
Note: This table is a representation based on generally available information and is not an exhaustive list. Researchers should always refer to the specific certificate of analysis for the lot they are using.
Experimental Protocols
Protocol 1: Isotopic Purity Assessment of this compound by LC-HRMS
This protocol outlines a general procedure for determining the isotopic distribution of a this compound standard using LC-HRMS.
1. Sample Preparation:
-
Prepare a stock solution of the this compound standard in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL in the same solvent.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to ensure the elution of VD3. For example, start at 70% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode. APCI is often preferred for vitamin D analysis.
-
Scan Mode: Full scan from m/z 380-410.
-
Resolution: ≥60,000 FWHM.
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each isotopic species (d0 to d6):
-
d0 (C₂₇H₄₅O)⁺: m/z 385.3468
-
d1 (C₂₇H₄₄DO)⁺: m/z 386.3531
-
d2 (C₂₇H₄₃D₂O)⁺: m/z 387.3594
-
d3 (C₂₇H₄₂D₃O)⁺: m/z 388.3656
-
d4 (C₂₇H₄₁D₄O)⁺: m/z 389.3719
-
d5 (C₂₇H₄₀D₅O)⁺: m/z 390.3782
-
d6 (C₂₇H₃₉D₆O)⁺: m/z 391.3845
-
-
Integrate the peak areas for each extracted ion chromatogram.
-
Calculate the percentage of each isotopic species relative to the sum of all isotopic species.
-
Protocol 2: Isotopic Purity Assessment of this compound by ¹H-NMR
This protocol provides a general method for assessing isotopic purity by quantifying residual proton signals.
1. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound standard in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
2. ¹H-NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1D proton experiment.
-
Data Processing:
-
Reference the spectrum to the residual solvent peak.
-
Carefully integrate the signals corresponding to the protons at the labeled positions (C26 and C27 methyl groups) and compare them to the integration of a signal from a non-deuterated position in the molecule (e.g., the C18 methyl group).
-
3. Data Analysis:
-
The percentage of residual protons can be calculated by comparing the relative integrals of the signals from the deuterated and non-deuterated positions, taking into account the number of protons each signal represents in the unlabeled molecule.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing the isotopic purity of this compound.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. researchgate.net [researchgate.net]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 5. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Quantitative NMR (qNMR) spectroscopy based investigation of the absolute content, stability and isomerization of 25-hydroxyvitamin D2/D3 and 24(R),25-dihydroxyvitamin D2 in solution phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of VD3-d6: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds like VD3-d6 (Vitamin D3-26,26,26,27,27,27-d6) are paramount to ensuring a safe and compliant laboratory environment. Given that this compound is a deuterated form of Vitamin D3, a compound with significant biological activity and potential toxicity, it must be managed as a hazardous chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of this compound, helping to mitigate risks and ensure compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The parent compound, Vitamin D3, is classified as acutely toxic and can be fatal if swallowed, inhaled, or in contact with skin, and causes organ damage through prolonged or repeated exposure.[1][2] Therefore, a conservative and safe approach necessitates treating this compound with the same level of caution.
Recommended Personal Protective Equipment (PPE):
| PPE Type | Specification and Use |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron to prevent skin contact. |
| Respiratory Protection | Use a certified respirator if there is a risk of generating dust or aerosols. |
All handling of the compound, especially during preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
This compound Waste Classification and Disposal Methodology
This compound must be treated as a hazardous chemical waste. Do not dispose of this compound in standard laboratory trash or down the drain.[3] The following experimental protocol outlines the recommended steps for the safe collection and disposal of this compound waste.
Experimental Protocol: this compound Waste Disposal
-
Waste Characterization (Hazard Assessment):
-
Due to the lack of a specific Safety Data Sheet (SDS) for this compound, treat it with the same precautions as its non-deuterated parent compound, Vitamin D3, which is known to be highly toxic.[2]
-
Consult your institution's Environmental Health and Safety (EHS) department as the primary resource for guidance on chemical waste disposal and institution-specific procedures.[4]
-
-
Waste Segregation and Containment:
-
Solid Waste: Collect any solid this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE in a dedicated, leak-proof container made of a chemically compatible material.[4]
-
Liquid Waste: If this compound is in a solution, collect the liquid waste in a sealable, leak-proof container. Do not dispose of it down the drain.[4] If applicable, segregate halogenated and non-halogenated solvent waste.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound (Vitamin D3-26,26,26,27,27,27-d6)".[4]
-
-
Waste Storage:
-
Disposal Request and Documentation:
-
When the container is full or the experiments generating the waste are complete, follow your institution's procedures to request a pickup from the EHS department or a contracted waste disposal service.[3]
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.[3][4]
-
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow emphasizes the critical steps from waste generation to final disposal, ensuring safety and regulatory compliance.
Caption: Workflow for the safe disposal of this compound hazardous waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
